Cytochalasin M
説明
This compound has been reported in Chalara microspora with data available.
特性
CAS番号 |
79648-73-0 |
|---|---|
分子式 |
C30H37NO6 |
分子量 |
507.6 g/mol |
IUPAC名 |
(1S,6S,8E,10S,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-8,10,17,18-tetramethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-8,12-diene-3,7,22-trione |
InChI |
InChI=1S/C30H37NO6/c1-17-9-8-12-21-27-29(4,37-27)19(3)25-22(16-20-10-6-5-7-11-20)31-28(35)30(21,25)36-24(33)14-13-23(32)26(34)18(2)15-17/h5-8,10-12,15,17,19,21-23,25,27,32H,9,13-14,16H2,1-4H3,(H,31,35)/b12-8+,18-15+/t17-,19-,21-,22-,23-,25-,27-,29+,30+/m0/s1 |
InChIキー |
KXUADWPFUZOYLZ-PDFJPCBASA-N |
製品の起源 |
United States |
Foundational & Exploratory
Cytochalasin: A Technical Guide to its Fungal Origin, Discovery, and Analysis
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasins represent a diverse class of fungal secondary metabolites that have garnered significant scientific interest due to their profound effects on the eukaryotic cytoskeleton. This technical guide provides an in-depth exploration of the fungal origins of cytochalasins, the historical context of their discovery, and the experimental methodologies employed in their isolation, characterization, and study. Detailed protocols, quantitative data on production, and visualizations of key cellular pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in natural product chemistry, cell biology, and drug development.
Introduction
Cytochalasins are a group of mycotoxins produced by a wide variety of fungi. Their name is derived from the Greek words cytos (cell) and chalasis (relaxation), reflecting their dramatic effects on cell morphology and motility. The first members of this class, cytochalasin A and B, were initially described in 1966[1]. Cytochalasin B, also known as phomin, was independently isolated in 1967 by Dr. W.B. Turner from the fungus Helminthosporium dematioideum. These compounds are characterized by a unique molecular architecture consisting of a highly substituted perhydroisoindolone ring fused to a macrocyclic ring, which can be a carbocycle or a lactone of varying sizes (11 to 14 atoms). This structural complexity arises from a hybrid polyketide-amino acid biosynthetic pathway[2].
The primary mechanism of action of cytochalasins is the disruption of actin filament dynamics. They bind to the fast-growing barbed (+) end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers[3][4][5]. This capping activity leads to a net depolymerization of actin filaments and interferes with a multitude of cellular processes that are dependent on a functional actin cytoskeleton, including cell division, migration, and phagocytosis[3]. Due to their potent biological activities, cytochalasins are invaluable tools in cell biology research and are being investigated for their therapeutic potential, particularly in oncology[3][6].
Fungal Origin of Cytochalasins
Cytochalasins are produced by a diverse array of fungal species, primarily belonging to the phylum Ascomycota. The producing organisms are often found as endophytes, saprophytes, or pathogens of plants. The specific cytochalasin congeners produced can vary significantly between different fungal genera and even between strains of the same species.
Table 1: Selected Fungal Producers of Cytochalasins
| Fungal Species | Cytochalasin(s) Produced | Reference |
| Helminthosporium dematioideum (now Drechslera dematioidea) | Cytochalasin A, B, D | [7][8] |
| Zygosporium masonii | Cytochalasin D | [8] |
| Aspergillus clavatus NRRL 1 | Cytochalasin E, K | [2] |
| Phomopsis sp. | 18-metoxycytochalasin J, Cytochalasin H, J | [9] |
| Xylaria sp. CM-UDEA-H199 | Cytochalasin D, 13,14-epoxycytochalasin D, 19,20-epoxycytochalasin Q, Cytochalasin R, 6,12:13,14-diepoxycytochalasin D | [10] |
| Sparticola triseptata | Triseptatin, Deoxaphomin B, Cytochalasin B | [6] |
| Hypoxylon fragiforme | Fragiformin C, Fragiformin D | [11] |
| Phomopsis sp. xz-18 | Pentacyclic cytochalasins | [12] |
Discovery and Structure Elucidation Workflow
The discovery of novel cytochalasins, like many natural products, follows a systematic workflow that begins with the fungal isolate and culminates in the determination of the compound's chemical structure and biological activity.
Experimental Protocols
Fungal Cultivation and Cytochalasin Production
The yield of cytochalasins is highly dependent on the fungal strain and the cultivation conditions. Both solid-state and submerged liquid fermentation methods are employed.
Protocol 4.1.1: Solid-State Fermentation for Cytochalasin Production (Adapted from[6][9])
-
Media Preparation: Prepare a solid rice medium consisting of 100 g of rice and 100 mL of distilled water, supplemented with 0.3% (w/v) peptone, in 1 L flat culture bottles.
-
Sterilization: Autoclave the media at 121°C for 45 minutes.
-
Inoculation: Under sterile conditions, inoculate each flask with several small pieces of mycelium from a mature fungal culture grown on Potato Dextrose Agar (PDA).
-
Incubation: Incubate the flasks at 25°C for 4 to 6 weeks in the dark.
-
Harvesting: After the incubation period, proceed with extraction.
Protocol 4.1.2: Submerged Liquid Fermentation for Cytochalasin Production (Adapted from[2])
-
Media Preparation: Prepare MEP medium (Malt Extract Peptone).
-
Inoculation: Inoculate the liquid medium with a spore suspension or mycelial fragments of the desired fungal strain.
-
Incubation: Incubate the culture in a shaking incubator (e.g., 250 rpm) at 25°C for 4 to 6 days.
-
Harvesting: Separate the mycelium from the culture broth by filtration. Both the mycelium and the broth can be extracted for cytochalasins.
Table 2: Quantitative Yields of Selected Cytochalasins from Fungal Fermentation
| Cytochalasin | Fungal Strain | Fermentation Type | Yield | Reference |
| Cytochalasin B | Helminthosporium dematioideum | Stationary Liquid Culture | ~700 mg/L | [8] |
| Cytochalasin D | Zygosporium masonii | Stationary Liquid Culture | ~500 mg/L | [8] |
| Cytochalasin E | Aspergillus clavatus NRRL 1 (wild type) | Stationary Liquid Surface Culture | 25 mg/L | [2] |
| Cytochalasin E | Aspergillus clavatus NRRL 1 (ccsR overexpression) | Stationary Liquid Surface Culture | 175 mg/L | [2] |
| Cytochalasin K | Aspergillus clavatus NRRL 1 | Stationary Liquid Surface Culture | ~18 mg/L | [2] |
Extraction and Isolation
The extraction and purification of cytochalasins from fungal cultures typically involve solvent extraction followed by various chromatographic techniques.
Protocol 4.2.1: Extraction of Cytochalasins (Adapted from[7][9])
-
Solid Culture Extraction: To each solid culture flask, add 500 mL of ethyl acetate (B1210297). Homogenize the mixture and allow it to stand for 24 hours. Filter the mixture and collect the ethyl acetate extract. Repeat the extraction process three times.
-
Liquid Culture Extraction: The culture filtrate is extracted with an equal volume of ethyl acetate three times. The mycelial mass can be extracted with methanol (B129727).
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 4.2.2: Isolation and Purification of Cytochalasins (Adapted from[12])
-
Initial Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) or column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., n-hexane-ethyl acetate followed by dichloromethane-methanol).
-
Size-Exclusion Chromatography: Further purify the fractions containing cytochalasins using a Sephadex LH-20 column with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).
Structure Elucidation
The chemical structures of purified cytochalasins are determined using a combination of spectroscopic techniques.
Protocol 4.3.1: Spectroscopic Analysis
-
Mass Spectrometry (MS): Obtain the molecular formula and fragmentation pattern using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[6][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons[6][13][14][15].
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations[6][16][17].
-
Use NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry of the molecule[6][16].
-
Mechanism of Action: Disruption of Actin Polymerization
The primary molecular target of cytochalasins is actin. They interfere with the dynamic equilibrium between globular actin (G-actin) monomers and filamentous actin (F-actin) polymers.
Cytochalasins bind with high affinity to the barbed end of F-actin, physically blocking the addition of new G-actin monomers. This "capping" of the fast-growing end shifts the equilibrium towards depolymerization from the uncapped pointed end, leading to a net loss of filamentous actin. This disruption of the actin cytoskeleton underlies the observed cellular effects, such as changes in cell shape, inhibition of cytokinesis, and loss of motility[3][4][5].
Conclusion
The cytochalasins are a fascinating and biologically potent class of fungal metabolites. Since their discovery in the 1960s, they have become indispensable tools for cell biologists studying the actin cytoskeleton. The continued exploration of fungal biodiversity promises the discovery of new cytochalasan analogues with potentially novel biological activities. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers to further investigate these remarkable natural products, from their fungal origins to their potential applications in medicine and biotechnology.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochalasin B: preparation, analysis in tissue extracts, and pharmacokinetics after intraperitoneal bolus administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convenient procedures for the biosynthesis, isolation, and isotope labeling of cytochalasins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp. harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional semi-solid cultivation enhances cytochalasins production by the Colombian fungus Xylaria sp. CM-UDEA-H199 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nuclear magnetic resonance studies of cytochalasin E and its decomposition product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
What is the basic chemical structure of cytochalasins
An In-Depth Technical Guide to the Basic Chemical Structure of Cytochalasins
Introduction
Cytochalasins are a large and diverse family of fungal secondary metabolites renowned for their potent biological activities.[1] First isolated in the 1960s, these mycotoxins are powerful inhibitors of actin polymerization, a fundamental process in eukaryotic cells.[1][2] By disrupting the actin cytoskeleton, cytochalasins interfere with critical cellular functions, including cell division, motility, and morphogenesis, making them invaluable tools in cell biology research and potential leads in drug development. This guide provides a detailed examination of the core chemical structure of cytochalasins, their mechanism of action, and the experimental protocols used to characterize their activity.
Core Chemical Structure of Cytochalasins
The fundamental chemical architecture of all cytochalasins is a hybrid structure derived from both polyketide and amino acid biosynthetic pathways, classifying them as polyketide-nonribosomal peptide (PK-NRP) hybrids. The defining scaffold consists of a highly substituted perhydroisoindolone core fused to a macrocyclic ring, which can vary in size from 11 to 14 atoms.[3][4]
The key components of the cytochalasin structure are:
-
A Perhydroisoindolone Moiety: This bicyclic system forms the rigid core of the molecule and is derived from the cyclization of a polyketide chain.
-
An Amino Acid-Derived Unit: A specific amino acid, commonly phenylalanine or tryptophan, is incorporated into the structure, forming part of the perhydroisoindolone ring system.[4] The nature of this amino acid is a primary source of structural variation.
-
A Macrocyclic Ring: Fused to the isoindolone core, this large ring is formed from the remainder of the polyketide backbone. The size of this ring and the pattern of substituents (e.g., hydroxyl, keto, and epoxide groups) are key determinants of the specific cytochalasin's identity and biological activity.[3]
The vast diversity within the cytochalasan family arises from three main factors:
-
The specific amino acid incorporated during biosynthesis.
-
The size of the macrocyclic ring.
-
The various "tailoring" enzymes that modify the core structure through oxidations, reductions, and other enzymatic reactions.[4]
Mechanism of Action: Actin Polymerization Inhibition
The primary mechanism through which cytochalasins exert their biological effects is by directly interacting with actin filaments. They bind with high affinity to the fast-growing "barbed" or plus-end of actin filaments (F-actin).[1][2] This binding event physically obstructs the addition of new actin monomers to the filament end, thereby potently inhibiting filament elongation.[1] This action effectively "caps" the filament, leading to a net depolymerization and disruption of the cellular actin cytoskeleton. This disruption of actin dynamics underlies the observed effects on cell shape, division, and motility.[2]
Quantitative Biological Data
The cytotoxic effects of cytochalasins are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (such as cell growth) by 50%. These values can vary significantly depending on the specific cytochalasin derivative and the cell line being tested.
| Cytochalasin Derivative | Cell Line | Assay Type | IC50 Value (µM) |
| Cytochalasin D | MRC5 (Human lung fibroblast) | WST-1 | 2.36[5] |
| 7-O-acetyl Cytochalasin B | B16F10 (Mouse melanoma) | Not Specified | 3.5[4] |
| 7-O-acetyl Cytochalasin B | SKMEL28 (Human melanoma) | Not Specified | 83[4] |
| Triseptatin (1) | A549 (Human lung carcinoma) | Not Specified | 12.5[6] |
| Triseptatin (1) | PC3 (Human prostate cancer) | Not Specified | 15.2[6] |
| Deoxaphomin B (2) | PC3 (Human prostate cancer) | Not Specified | 3.1[6] |
Experimental Protocols
Characterizing the biological activity of cytochalasins involves a range of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.
Protocol: Cell Viability (MTT) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.
Materials:
-
Cells (e.g., A549, HCT-116) and appropriate culture medium
-
96-well cell culture plates
-
Cytochalasin compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the cytochalasin stock solution in culture medium. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[8] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[7]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL) to each well.[7][9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[7][9]
-
Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7][9]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control wells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol: In Vitro Actin Polymerization (Pyrene) Assay
This fluorescence-based assay directly measures the effect of compounds on actin polymerization kinetics in vitro. It relies on pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon incorporation into an F-actin polymer.
Materials:
-
Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)
-
General Actin Buffer (G-Buffer): e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP
-
Polymerization Buffer (KMEI): e.g., 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.4[10]
-
Cytochalasin compound dissolved in DMSO
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Methodology:
-
Actin Preparation: Prepare a solution of G-actin monomers (e.g., 2 µM final concentration) containing 5-10% pyrene-labeled G-actin in G-buffer on ice.
-
Reaction Setup: In a fluorometer cuvette or 96-well black plate, add the desired concentration of the cytochalasin compound (or DMSO for control) to the Polymerization Buffer (KMEI).
-
Initiate Polymerization: Initiate the reaction by adding the G-actin monomer solution to the Polymerization Buffer containing the test compound.[10][11] The final solution now contains salts (KCl, MgCl2) that induce polymerization.
-
Data Acquisition: Immediately begin recording the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time. Measurements are typically taken every 10-30 seconds for 30-60 minutes.
-
Analysis: Plot the normalized fluorescence intensity against time. The rate of polymerization can be determined from the slope of the linear (elongation) phase of the curve. Compare the rates of the cytochalasin-treated samples to the DMSO control to quantify the inhibitory effect.[10]
Conclusion
The cytochalasins represent a structurally complex and biologically significant class of natural products. Their core chemical structure, a perhydroisoindolone ring fused to a macrocycle, provides a versatile scaffold that has been extensively modified by nature to produce a wide array of derivatives. The primary mechanism of action—the inhibition of actin polymerization—makes them indispensable reagents for probing the function of the cytoskeleton. The quantitative data and detailed protocols provided herein serve as a foundational resource for researchers and drug development professionals aiming to investigate or exploit the potent biological activities of these fascinating molecules.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Preliminary Investigation into Novel Cytochalasin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary investigations into novel cytochalasin derivatives. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Introduction to Cytochalasins and Their Derivatives
Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton in eukaryotic cells.[1] This activity stems from their binding to the barbed end of actin filaments, which inhibits the polymerization and elongation of actin monomers. This interference with a fundamental cellular process leads to a variety of biological effects, including cytotoxicity, inhibition of cell migration, and induction of apoptosis.[2][3]
The most extensively studied members of this family are Cytochalasin B and Cytochalasin D.[1] Beyond their well-documented effects on the actin cytoskeleton, cytochalasins have also been shown to inhibit glucose transport, a critical pathway for cancer cell metabolism.[4][5] These multifaceted biological activities have made cytochalasins and their derivatives attractive candidates for anticancer drug development.[6][7]
Recent research has focused on the synthesis and evaluation of novel cytochalasin derivatives with improved therapeutic profiles. These efforts include modifications to the macrocyclic moiety and the core structure to enhance cytotoxicity, migrastatic activity, and apoptosis induction while potentially reducing off-target effects.[2][8]
Quantitative Data on Novel Cytochalasin Derivatives
The following tables summarize the quantitative data from preliminary studies on novel cytochalasin derivatives, focusing on their cytotoxic and migrastatic activities.
Table 1: Cytotoxicity of Cytochalasin Analogues (IC50 Values in μM)
| Compound | BLM (Human Melanoma) | MRC-5 (Non-cancerous Fibroblasts) |
| Cytochalasin B (1) | >50 | >50 |
| Cytochalasin D (2) | 2.13 ± 0.15 | 0.98 ± 0.07 |
| Analogue 17c | 25.3 ± 2.1 | 38.9 ± 3.5 |
| Analogue 20 | >50 | >50 |
| Analogue 23a | 9.41 ± 0.87 | 21.4 ± 1.9 |
| Analogue 24 | >50 | >50 |
Data from a study on cytochalasin analogues lacking a macrocyclic moiety.[2] IC50 values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment, as determined by the WST-1 viability assay.[2]
Table 2: Migrastatic Activity of Cytochalasin Analogues
| Compound | Concentration (μM) | Inhibition of BLM Cell Migration (%) |
| Cytochalasin D (2) | 0.1 | 85 ± 5 |
| Analogue 20 | 10 | 35 ± 8 |
| Analogue 24 | 10 | 75 ± 10 |
| Analogue 30 | 10 | 25 ± 7 |
Data represents the inhibition of cell migration in a scratch wound healing assay after 24 hours.[2]
Key Signaling Pathways and Mechanisms of Action
Novel cytochalasin derivatives exert their biological effects through various signaling pathways, primarily revolving around the disruption of the actin cytoskeleton and the induction of apoptosis.
Inhibition of Actin Polymerization
The primary mechanism of action for cytochalasins is the inhibition of actin polymerization. By binding to the barbed end of F-actin, they prevent the addition of new G-actin monomers, leading to the disruption of microfilament structures essential for cell shape, motility, and division.
Caption: Inhibition of actin polymerization by cytochalasin derivatives.
Induction of Apoptosis
Several novel cytochalasin derivatives have been shown to induce apoptosis in cancer cells.[3][9] For instance, Cytochalasin H has been demonstrated to induce apoptosis in A549 lung cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and upregulating pro-apoptotic proteins such as Bax and P53.[9][10] This leads to the activation of the caspase cascade, culminating in programmed cell death.[9]
Caption: Signaling pathway of apoptosis induction by Cytochalasin H.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preliminary investigation of novel cytochalasin derivatives.
Cell Viability and Cytotoxicity Assay (WST-1)
This protocol outlines the steps for determining the cytotoxic effects of novel cytochalasin derivatives on cancer cell lines using the WST-1 assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., BLM, MRC-5)
-
Complete cell culture medium
-
Novel cytochalasin derivatives (stock solutions in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the cytochalasin derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the WST-1 cytotoxicity assay.
Apoptosis Detection by TUNEL Assay
This protocol describes the detection of apoptosis-induced DNA fragmentation using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the novel cytochalasin derivative for the desired time to induce apoptosis.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes on ice.
-
TUNEL Staining: Wash with PBS and incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Nuclear Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.
Cell Migration by Scratch Wound Healing Assay
This protocol details the steps for assessing the effect of cytochalasin derivatives on cell migration.
Materials:
-
6-well or 12-well plates
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate to create a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the cytochalasin derivative at a non-toxic concentration.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of apoptosis-related proteins following treatment with cytochalasin derivatives.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Conclusion and Future Directions
The preliminary investigations into novel cytochalasin derivatives have revealed promising candidates with potent cytotoxic and migrastatic activities. The ability of these compounds to disrupt the actin cytoskeleton and induce apoptosis underscores their potential as anticancer agents. Further research is warranted to optimize their structure-activity relationships, improve their pharmacological properties, and evaluate their efficacy and safety in preclinical in vivo models. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of these fascinating and therapeutically relevant molecules.
References
- 1. clyte.tech [clyte.tech]
- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
Methodological & Application
Application Notes: Utilizing Cytochalasin to Elucidate Actin Dynamics in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of fundamental cellular processes. These include cell motility, morphology, cytokinesis, and intracellular transport.[1] The constant remodeling of this network, through the polymerization and depolymerization of actin filaments, is tightly regulated. Small molecule inhibitors that interfere with this process are invaluable tools for dissecting the complex mechanisms governing actin dynamics. Among the most widely used of these are the cytochalasans, a family of fungal metabolites.[1]
Cytochalasins, such as Cytochalasin B and D, exert their effects primarily by binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting the addition of new actin monomers and preventing filament elongation.[2][3][4] This disruption of actin polymerization leads to significant, often dose-dependent, alterations in cellular structure and function, making cytochalasins powerful agents for studying the role of the actin cytoskeleton in various biological phenomena.[5][6] These application notes provide a comprehensive overview and detailed protocols for the use of cytochalasin in studying actin dynamics in live cells.
Mechanism of Action
Cytochalasins primarily act by capping the barbed end of actin filaments, which is the preferred site for monomer addition.[2][7] This action inhibits both the rate and extent of actin polymerization.[1][2] While the primary effect is the inhibition of elongation, some cytochalasins can also sever existing filaments at higher concentrations.[8][9] The specific effects can vary between different types of cytochalasins. For instance, Cytochalasin D is noted for its high specificity for actin, with a 10-fold higher binding affinity for F-actin compared to other cytochalasins, and it does not inhibit monosaccharide transport across the plasma membrane, unlike Cytochalasin B.[3][10]
The disruption of the actin cytoskeleton by cytochalasin can also indirectly affect various signaling pathways. The actin network serves as a scaffold for numerous signaling proteins, and its alteration can lead to changes in their localization and activity.[11][12] For example, treatment with cytochalasin has been shown to affect signaling pathways involving MAP kinases and paxillin.[12]
Key Applications in Research and Drug Development
-
Studying Cell Motility and Migration: By disrupting the formation of actin-based protrusions like lamellipodia and filopodia, cytochalasin is instrumental in investigating the mechanisms of cell movement.[5][13]
-
Investigating Cytokinesis: Cytochalasin blocks the formation of the contractile actin ring, leading to the formation of multinucleated cells and providing a tool to study the mechanics of cell division.[3][5][6]
-
Elucidating Phagocytosis and Endocytosis: These processes are heavily dependent on actin remodeling. Cytochalasin treatment can inhibit the formation of phagocytic cups and endocytic vesicles, helping to dissect the underlying molecular machinery.[5]
-
Cancer Research: The role of the actin cytoskeleton in cancer cell invasion and metastasis is a critical area of study. Cytochalasin can be used to probe the dependency of cancer cells on actin dynamics for their malignant behavior.[5]
-
Drug Screening: High-content screening assays using automated microscopy can quantify the effects of potential drug candidates on the actin cytoskeleton, with cytochalasin serving as a positive control for actin disruption.[14][15]
Quantitative Data Summary
The effects of cytochalasin on actin dynamics and cellular processes are dose-dependent. The following table summarizes quantitative data from various studies.
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Cytochalasin B | Human Glioma Cells | 0.5 - 60 µg/ml | 90 min | Irreversible inhibition of cell motility in glial tumor cells. | [13] |
| Cytochalasin B | HeLa Cells | 0.6 µM | 96 h | Decreased cell spread area and elongation. | [16] |
| Cytochalasin B | HeLa Cells | 1.25 µM | 48 h | Increased ratio of multinucleated cells. | [6] |
| Cytochalasin B | HeLa Cells | 10 µM | 48 h | Severe disruption of actin filaments and irreversible cell rounding. | [6] |
| Cytochalasin D | NIH 3T3 Cells | 20 µM | 30 min | Withdrawal and clumping of F-actin. | [17] |
| Cytochalasin D | Fibroblasts | Not Specified | 10 min | 35±7% of cells lost anchorage-dependent adhesion. | [18] |
| Cytochalasin D | Fibroblasts | Not Specified | 30 min | 70±7% of cells adopted a rounded morphology. | [18] |
| Cytochalasin D | NIH 3T3 Cells | 20 µM | 3 hrs | Decreased number of F-actin and microtubule fibers. | [15] |
| Cytochalasin D | CHO-K1 Cells | 0.5 µM | 2 h | Loss of stress fibers and punctate actin signal. | [14] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Dynamics Following Cytochalasin Treatment
This protocol describes the visualization of real-time changes in the actin cytoskeleton of live cells in response to cytochalasin treatment using a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP) or a live-cell actin stain (e.g., SiR-actin).
Materials:
-
Adherent cells (e.g., U2OS, NIH3T3) expressing a fluorescent actin probe or suitable for live-cell staining.
-
Glass-bottom imaging dishes or multi-well plates.
-
Complete cell culture medium.
-
Cytochalasin D stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and appropriate filter sets.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and spread overnight.
-
Cell Labeling (if not using a stable cell line): If using a transient stain like SiR-actin, follow the manufacturer's protocol for labeling cells prior to imaging.
-
Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO2. Place the imaging dish on the microscope stage and bring the cells into focus.
-
Baseline Imaging: Acquire images of the untreated cells to establish a baseline of normal actin dynamics. Capture images at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 15-30 minutes).
-
Cytochalasin Treatment: Prepare a working solution of Cytochalasin D in pre-warmed complete culture medium at the desired final concentration (e.g., 0.5 - 10 µM). Carefully remove the existing medium from the cells and replace it with the cytochalasin-containing medium.
-
Time-Lapse Imaging: Immediately begin acquiring images at the same frequency as the baseline imaging. Continue imaging for the desired duration (e.g., 30 minutes to several hours) to observe the dynamic changes in the actin cytoskeleton, such as the disassembly of stress fibers, cell rounding, and membrane blebbing.
-
Data Analysis: Analyze the acquired image sequences to quantify changes in cell morphology, actin filament organization, and dynamics.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton after Cytochalasin Treatment
This protocol allows for high-resolution visualization of the actin cytoskeleton in fixed cells following treatment with cytochalasin.
Materials:
-
Adherent cells (e.g., HeLa, MCF-7) grown on glass coverslips in a multi-well plate.
-
Complete cell culture medium.
-
Cytochalasin B or D stock solution.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488).
-
DAPI or Hoechst for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the desired concentration of cytochalasin for the appropriate duration as described in Protocol 1. Include a vehicle control (DMSO).
-
Fixation: After treatment, gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[19]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[19]
-
Washing: Wash the cells three times with PBS.
-
Actin Staining: Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions. Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature in the dark.[19]
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Visualizations
Caption: Cytochalasin blocks actin polymerization by binding to the barbed end of filaments.
Caption: Workflow for visualizing cytochalasin's effect on actin in live cells.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. capellascience.com.au [capellascience.com.au]
- 7. rupress.org [rupress.org]
- 8. Microscopic and structural observations of actin filament capping and severing by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of cytochalasin D on the actin cytoskeleton: association of neoformed actin aggregates with proteins involved in signaling and endocytosis | Semantic Scholar [semanticscholar.org]
- 13. The effects of cytochalasin B and colchicine on cell motility and ultrastructure in primary cultures of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synentec.com [synentec.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Protocol for Treating Cultured Cells with Cytochalasin D: An Application Guide
Introduction
Cytochalasin D is a potent, cell-permeable mycotoxin that acts as a powerful inhibitor of actin polymerization.[1] By binding to the barbed, fast-growing end of F-actin filaments, it prevents the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[1] This disruption affects a multitude of cellular processes, including cell division (cytokinesis), motility, and morphology.[1] Due to its specific mechanism of action, cytochalasin D is an invaluable tool for researchers and drug development professionals studying the roles of the actin cytoskeleton in various biological phenomena. This application note provides detailed protocols for the preparation and use of cytochalasin D in cultured cells, summarizes its effects on various cell lines, and illustrates its impact on cellular signaling pathways.
Data Presentation
The following tables summarize the effective concentrations and cytotoxic effects of cytochalasin D across a range of cell lines and applications. These values should be used as a starting point for experimental optimization.
Table 1: Effective Concentrations of Cytochalasin D for Various Cellular Effects
| Cell Line | Application | Effective Concentration | Incubation Time | Reference |
| MDCK | Disruption of apical actin ring | 2 µg/mL | Not Specified | [2] |
| HT-29 | Modulation of bacterial internalization | 1.0 µg/mL | 1 hour | [3] |
| EPC2, CP-A, HeLa, Swiss 3T3 | Inhibition of cell migration | 1 µg/mL | 14 hours | [4] |
| HME1, MCF 10A, MDA-MB-231 | Inhibition of cell migration | 1 µg/mL | Not Specified | [4] |
| HT-1080 | Inhibition of cell migration | 2 µM | 4 hours | |
| HT-1080 | Inhibition of cell invasion | 2 µM | 24 hours | |
| MDAMB231 | Inhibition of cell invasion | 5 µM | Not Specified | |
| NIH-3T3 | Inhibition of wound healing | 1 - 100 nM | 24 hours | [5] |
| HeLa | Actin depolymerization | 2.5 µg/mL | 4 hours | [6] |
| CHO-K1 | Inhibition of actin polymerization | 0.5 µM | Not Specified | [7] |
Table 2: IC50 Values for Cytochalasin D-Induced Cytotoxicity
| Cell Line | IC50 Value (µM) | Incubation Time | Reference |
| HTB-26 (Breast Cancer) | 10 - 50 | Not Specified | [8] |
| PC-3 (Pancreatic Cancer) | 10 - 50 | Not Specified | [8] |
| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | Not Specified | [8] |
| HCT116 (Colorectal Cancer) | 22.4 | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Cytochalasin D Stock and Working Solutions
Materials:
-
Cytochalasin D powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Dissolve cytochalasin D powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
For example, to make a 10 mM stock solution of cytochalasin D (Molecular Weight: 507.6 g/mol ), dissolve 5.076 mg in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For instance, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).
-
Ensure thorough mixing by gentle pipetting.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Treatment of Adherent Cells and Visualization of the Actin Cytoskeleton
Materials:
-
Adherent cells (e.g., HeLa, NIH-3T3)
-
Glass coverslips (sterile)
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Cytochalasin D working solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a cell culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment and spreading.
-
-
Cytochalasin D Treatment:
-
Remove the culture medium from the wells.
-
Add the pre-warmed working solution of cytochalasin D to the cells. Include a vehicle control (medium with the same concentration of DMSO as the treatment group).
-
Incubate the cells for the desired period. Treatment times can range from 30 minutes to several hours, depending on the cell type and the desired effect. For initial experiments, a time course (e.g., 30 min, 1h, 2h) is recommended.
-
-
Fixation and Permeabilization:
-
After incubation, carefully remove the treatment solution.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.[9]
-
Wash the cells three times with PBS.
-
-
Actin and Nuclear Staining:
-
Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:100 to 1:1000 dilution in PBS with 1% BSA).[10]
-
Add the phalloidin solution to the coverslips and incubate for 20-90 minutes at room temperature in the dark.[10]
-
Wash the cells three times with PBS.
-
Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images for analysis.
-
Visualizations
Signaling Pathway
Cytochalasin D's primary effect on the actin cytoskeleton has downstream consequences on various signaling pathways. One of the key pathways affected is the Rho GTPase signaling cascade, which is a master regulator of actin dynamics.
Caption: Cytochalasin D's effect on the Rho GTPase signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for treating cultured cells with cytochalasin D and analyzing the subsequent changes in the actin cytoskeleton.
Caption: Experimental workflow for cytochalasin D treatment and actin visualization.
References
- 1. youtube.com [youtube.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. synentec.com [synentec.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Phalloidin staining protocol | Abcam [abcam.com]
Application of Cytochalasin B in Inhibiting Cell Motility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin B is a cell-permeable mycotoxin that acts as a potent inhibitor of actin polymerization.[1] Its ability to disrupt the actin cytoskeleton makes it an invaluable tool in cell biology for studying a wide range of cellular processes that are dependent on actin dynamics, including cell motility, division, and morphology.[1] For researchers in cancer biology, developmental biology, and drug discovery, cytochalasin B serves as a critical agent for investigating the mechanisms of cell migration and for screening potential therapeutic agents that target cellular motility. These application notes provide a comprehensive overview of the use of cytochalasin B to inhibit cell motility, including its mechanism of action, quantitative data on its effects, and detailed protocols for key in vitro assays.
Mechanism of Action
Cytochalasin B exerts its inhibitory effect on cell motility by directly targeting actin filaments, which are a fundamental component of the cellular machinery for movement. The primary mechanism involves the binding of cytochalasin B to the barbed (fast-growing) end of actin filaments. This action effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby halting filament elongation.[1] The disruption of actin polymerization leads to a cascade of cellular effects that culminate in the inhibition of cell motility:
-
Disruption of Lamellipodia and Filopodia: Cell migration is driven by the extension of protrusive structures like lamellipodia and filopodia at the leading edge of the cell. These structures are rich in dynamic actin networks. By inhibiting actin polymerization, cytochalasin B prevents the formation and extension of these protrusions, which are essential for directed cell movement.
-
Alteration of Cell Morphology: The actin cytoskeleton is crucial for maintaining cell shape and adhesion to the extracellular matrix. Treatment with cytochalasin B often results in dramatic changes in cell morphology, including cell rounding and detachment, which are indicative of a compromised cytoskeleton.
-
Inhibition of Cytokinesis: As actin filaments are also integral to the formation of the contractile ring during cell division, cytochalasin B can also inhibit cytokinesis, leading to the formation of multinucleated cells.
The disruption of the actin cytoskeleton by cytochalasin B ultimately interferes with the coordinated processes of protrusion, adhesion, and contraction that are necessary for cell migration.
Quantitative Data on Cytochalasin B-mediated Inhibition of Cell Motility
The effective concentration of cytochalasin B for inhibiting cell motility can vary depending on the cell type and the specific experimental conditions. Below are tables summarizing quantitative data from various studies.
Table 1: Effective Concentrations of Cytochalasin B in Inhibiting Cell Motility
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| EPC2, CP-A, HeLa, Swiss 3T3 | Migration Assay | 1 µg/mL | Significant inhibition of migration | [2] |
| Bovine Endothelium | Wound Healing | Not specified | Prevention of migration and wound-associated replication | [3] |
| Rat Corneal Epithelium | Organ Culture | Various | Reversible inhibition of cell movement | [4] |
Experimental Protocols
Here are detailed protocols for two common in vitro assays used to study cell motility, incorporating the use of cytochalasin B as an inhibitor.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time. Cytochalasin B can be added to assess its effect on this process.
Protocol:
-
Cell Seeding:
-
Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[6]
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Creating the Wound:
-
Washing and Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[6]
-
Replace the PBS with fresh culture medium containing the desired concentration of cytochalasin B. For a negative control, use medium with the vehicle (e.g., DMSO) at the same concentration as the cytochalasin B-treated wells. A positive control for migration could be a medium containing a known chemoattractant like 10% FBS or specific growth factors.[3]
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wound in each well using an inverted microscope with a camera. This is the 0-hour time point.
-
Mark the plate to ensure that the same field of view is imaged at subsequent time points.[6]
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.[5]
-
-
Data Analysis:
-
Measure the area or width of the wound at each time point using image analysis software such as ImageJ.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.
-
Compare the rate of wound closure between the control and cytochalasin B-treated groups.
-
Transwell Migration Assay (Boyden Chamber Assay)
The transwell migration assay is used to assess the migratory capacity of individual cells in response to a chemoattractant.
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Protocol:
-
Preparation of Transwell Inserts:
-
Cell Preparation:
-
Culture cells to about 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-24 hours before the assay to reduce background migration.
-
Trypsinize and resuspend the cells in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.[7]
-
-
Assay Setup:
-
Add the chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.[7]
-
Add the cell suspension to the upper chamber of the transwell insert. If testing the inhibitory effect of cytochalasin B, add it to the cell suspension in the upper chamber. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration (typically 4-24 hours), depending on the cell type.[9]
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[7]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol (B129727) or 4% paraformaldehyde for 10-20 minutes.[7]
-
Stain the migrated cells with a solution such as 0.1% crystal violet for 20-30 minutes.[7]
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained cells in several random fields of view for each insert.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.[7]
-
Compare the number of migrated cells between the control and cytochalasin B-treated groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. Effects of cytochalasins B and D and colchicine on migration of the corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. clyte.tech [clyte.tech]
Utilizing Cytochalasin for Studying the Role of Actin in Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is integral to maintaining cell shape, motility, and intracellular transport. Emerging evidence highlights its crucial role as both a sensor and a mediator of apoptosis, or programmed cell death.[1][2] Cytochalasins, a group of fungal metabolites, are potent inhibitors of actin polymerization.[3][4] They bind to the barbed end of F-actin, preventing the addition of new actin monomers and leading to the disruption of the actin filament network.[3][5] This property makes cytochalasin a valuable tool for investigating the intricate relationship between actin dynamics and the apoptotic cascade. By disrupting the actin cytoskeleton, researchers can elucidate the signaling pathways and molecular mechanisms through which actin integrity influences cell survival and death.
These application notes provide a comprehensive guide for utilizing cytochalasin to study the role of actin in apoptosis. We offer detailed protocols for inducing and analyzing apoptosis, quantitative data from relevant studies, and visual representations of the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Cytochalasin on Apoptosis
The following tables summarize quantitative data from various studies on the effects of cytochalasin treatment on apoptosis in different cell lines.
| Cell Line | Cytochalasin Type & Concentration | Treatment Duration | Apoptosis Measurement Method | Key Findings | Reference |
| Human Airway Epithelial (1HAEo−) | Cytochalasin D (0.5 µg/ml) | 5 hours | TUNEL Assay | 37.0 ± 4.0% TUNEL-positive cells compared to 5.5 ± 0.8% in control.[6][7] | White et al., 2001[6][7] |
| Human Airway Epithelial (1HAEo−) | Cytochalasin D (0.04 - 0.5 µg/ml) | 5 hours | Hoechst 33258 staining | Dose-dependent increase in chromatin condensation.[6] | White et al., 2001[6] |
| Madin-Darby Canine Kidney (MDCK) | Cytochalasin D (0.5 µg/ml) | 5 hours | TUNEL Assay | No significant increase in apoptosis (3.9 ± 1.1% TUNEL-positive cells vs. 1.6 ± 0.7% in control), despite similar actin disruption.[6] | White et al., 2001[6] |
| HeLa (Human Cervical Carcinoma) | Cytochalasin B (~7.9 µM, IC50) | 48 hours | WST-8 Assay | Significant inhibition of cell viability.[1] | Kim et al., 2013[1] |
| HeLa (Human Cervical Carcinoma) | Cytochalasin B (8 µM) | 0 - 60 hours | Annexin V-FITC/PI Staining | Time-dependent increase in early apoptotic cells.[1] | Kim et al., 2013[1] |
| Fibroblasts | Cytochalasin D | 30 minutes | Morphological Analysis | 70 ± 7% of cells adopted a rounded morphology with dendritic extensions, indicating a loss of adhesion. | N/A |
| Insect Ovarian Follicle Cells | Cytochalasin D | In vivo / In vitro | Morphological & DNA analysis | Premature induction of apoptosis, characterized by membrane blebbing, nuclear condensation, and internucleosomal DNA fragmentation.[8] | N/A |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Actin Disruption in Apoptosis
Disruption of the actin cytoskeleton by cytochalasin can trigger apoptosis through multiple signaling pathways. The following diagram illustrates the key events.
Caption: Cytochalasin-induced actin disruption triggers intrinsic and extrinsic apoptotic pathways.
General Experimental Workflow for Studying Cytochalasin-Induced Apoptosis
The following diagram outlines a typical workflow for investigating the role of actin in apoptosis using cytochalasin.
Caption: A typical workflow for studying cytochalasin-induced apoptosis.
Experimental Protocols
Protocol 1: Induction of Apoptosis with Cytochalasin
Objective: To induce apoptosis in cultured cells using cytochalasin B or D.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Cytochalasin B or Cytochalasin D (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Preparation of Cytochalasin Working Solutions: Dilute the cytochalasin stock solution in complete culture medium to the desired final concentrations. A concentration range of 0.1 µM to 10 µM is a good starting point. Include a vehicle control (DMSO) at the same final concentration as the highest cytochalasin concentration used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of cytochalasin or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24, or 48 hours). The optimal incubation time will vary depending on the cell line and cytochalasin concentration.
-
Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, collect both the floating and attached cells. Use trypsin-EDTA to detach the adherent cells, then combine them with the floating cells from the supernatant. Centrifuge the cell suspension and wash the pellet with PBS.
Protocol 2: Visualization of Actin Cytoskeleton by Phalloidin (B8060827) Staining
Objective: To visualize the effect of cytochalasin on the F-actin cytoskeleton.
Materials:
-
Cells grown on coverslips and treated with cytochalasin (from Protocol 1)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., Phalloidin-FITC, Phalloidin-Rhodamine)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides
Procedure:
-
Fixation: After cytochalasin treatment, carefully wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.[3][9]
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[9]
-
Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature in the dark.[3][9]
-
Nuclear Counterstaining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes at room temperature in the dark.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. F-actin will be visualized by the phalloidin conjugate, and the nucleus by DAPI/Hoechst.
Protocol 3: Detection of Apoptosis by TUNEL Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in plates and treated with cytochalasin (from Protocol 1)
-
TUNEL assay kit (commercial kits are recommended)
-
PBS
-
4% PFA in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix and permeabilize the cytochalasin-treated and control cells as described in the TUNEL kit manufacturer's protocol. Typically, this involves fixation with 4% PFA followed by permeabilization on ice.[5]
-
TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or FITC-dUTP), according to the kit's instructions. This incubation is usually carried out at 37°C for 60 minutes in a humidified chamber.[5]
-
Detection: If using an indirect detection method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.[10]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or another suitable nuclear stain. Mount the samples for microscopy.
-
Analysis: Analyze the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Protocol 4: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cytochalasin-treated and control cells (from Protocol 1)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10-15 minutes.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Caspase Assay: Add an equal amount of protein from each lysate to the wells of a microplate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assays) to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity based on the signal intensity and normalize it to the protein concentration. Compare the activity in treated samples to the control.
Protocol 5: Western Blot for Cleaved Caspase-3 and Cytochrome c Release
Objective: To detect the cleavage of caspase-3 and the release of cytochrome c from the mitochondria into the cytosol.
Materials:
-
Cytochalasin-treated and control cells (from Protocol 1)
-
Cell lysis buffer for total protein (e.g., RIPA buffer)
-
Mitochondria/Cytosol fractionation kit
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-β-actin or GAPDH (cytosolic/total loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
For Cleaved Caspase-3: Lyse the harvested cells with RIPA buffer to obtain total protein extracts.
-
For Cytochrome c Release: Fractionate the cells into mitochondrial and cytosolic fractions using a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Cleaved Caspase-3: Look for the appearance of the cleaved caspase-3 fragment (typically ~17/19 kDa) in treated samples.
-
Cytochrome c Release: Compare the levels of cytochrome c in the cytosolic and mitochondrial fractions. An increase in cytosolic cytochrome c and a corresponding decrease in mitochondrial cytochrome c indicates its release. Use COX IV as a marker for the purity of the mitochondrial fraction and β-actin/GAPDH for the cytosolic fraction.
-
Conclusion
Cytochalasin serves as an indispensable pharmacological tool for dissecting the role of the actin cytoskeleton in apoptosis. By disrupting actin dynamics, researchers can trigger apoptotic pathways and investigate the downstream signaling events. The protocols and data provided in these application notes offer a robust framework for designing and executing experiments to explore this fundamental aspect of cell biology. Careful optimization of experimental conditions, including cytochalasin concentration and treatment duration for the specific cell type under investigation, is crucial for obtaining reliable and reproducible results. The use of multiple, complementary assays to assess different hallmarks of apoptosis is also highly recommended for a comprehensive understanding of the cellular response.
References
- 1. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 3. cohesionbio.com [cohesionbio.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. clyte.tech [clyte.tech]
- 6. atsjournals.org [atsjournals.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Cytochalasin-D treatment triggers premature apoptosis of insect ovarian follicle and nurse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phalloidin staining protocol | Abcam [abcam.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Assessing the Effects of Cytochalasin on Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochalasins are a group of fungal metabolites widely used as research tools due to their potent ability to disrupt the actin cytoskeleton.[1][2] By binding to the barbed end of actin filaments, they inhibit the addition of new actin monomers, leading to the disassembly of existing filaments.[3][4] This disruption has profound effects on various cellular processes, including motility, cytokinesis, and importantly, protein synthesis.[3]
It has been demonstrated that an intact cytoskeletal framework is crucial for efficient protein synthesis. Cytochalasin D, a commonly used derivative, inhibits protein synthesis in a dose-dependent and reversible manner.[5][6] The mechanism involves the release of mRNA from the cytoskeletal framework, rendering it untranslatable within the cell.[5][6] This application note provides a detailed overview of the mechanism and presents robust protocols for assessing the impact of cytochalasins on global protein synthesis.
Mechanism of Action: Cytoskeletal Integrity and Translation
The prevailing hypothesis for cytochalasin-induced inhibition of protein synthesis is the disruption of the physical linkage between polyribosomes and the actin cytoskeleton. In untreated cells, a significant portion of mRNA and ribosomes are associated with cytoskeletal filaments. This association is believed to be necessary for efficient translation. Cytochalasins, by depolymerizing actin filaments, cause the release of this mRNA into the cytoplasm, which, despite being intact and translatable in vitro, is not translated in the drug-treated cells.[5][6] The residual protein synthesis occurs on a reduced number of polyribosomes.[5]
Caption: Mechanism of cytochalasin-induced inhibition of protein synthesis.
Experimental Workflow for Assessment
Assessing the effect of cytochalasin on protein synthesis involves treating cultured cells with the compound and subsequently measuring the rate of newly synthesized proteins using various biochemical assays. A general workflow is outlined below.
Caption: General experimental workflow for assessing cytochalasin effects.
Quantitative Data Summary
The inhibitory effect of Cytochalasin D on protein synthesis is dose-dependent.[5] The following table summarizes representative quantitative data derived from studies on HeLa cells, illustrating the relationship between Cytochalasin D concentration and the rate of protein synthesis.
| Cytochalasin D Conc. (µM) | Duration of Treatment (hours) | Cell Type | % Inhibition of Protein Synthesis (Relative to Control) | Reference |
| 0 (Vehicle) | 1 | HeLa | 0% | [5][6] |
| 1 | 1 | HeLa | ~20% | [5][6] |
| 5 | 1 | HeLa | ~50% | [5][6] |
| 10 | 1 | HeLa | ~75% | [5][6] |
Note: Values are illustrative of the dose-dependent trend reported in the literature. Actual inhibition may vary based on cell type and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Metabolic Radiolabeling with [³⁵S]-Methionine
This classic method measures the incorporation of radiolabeled methionine into newly synthesized proteins.[7][8]
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium[8]
-
Cytochalasin D stock solution (in DMSO)
-
[³⁵S]-Methionine[8]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE reagents and equipment
-
Scintillation counter or Phosphorimager
Procedure:
-
Cell Culture: Plate cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Pre-treatment: Wash cells once with warm PBS. Replace the medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.
-
Cytochalasin Treatment: Add Cytochalasin D (e.g., 0, 1, 5, 10 µM) to the methionine-free medium. Incubate for the desired time (e.g., 1 hour).
-
Radiolabeling (Pulse): Add [³⁵S]-Methionine (e.g., 10-50 µCi/mL) to each well. Incubate for a short period (e.g., 30 minutes).[9]
-
Wash: Aspirate the labeling medium. Wash the cells twice with ice-cold PBS to stop the incorporation.
-
Cell Lysis: Add ice-cold RIPA buffer to each well to lyse the cells. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Precipitation & Measurement:
-
Take an equal amount of protein from each sample.
-
Precipitate the protein using trichloroacetic acid (TCA).
-
Wash the protein pellet with acetone.
-
Resuspend the pellet and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration. Express the results as a percentage of the vehicle-treated control.
Protocol 2: O-Propargyl-Puromycin (OP-Puro) Labeling Assay
This non-radioactive method uses a puromycin (B1679871) analog, OP-Puro, which incorporates into nascent polypeptide chains. The incorporated OP-Puro is then detected via a click chemistry reaction with a fluorescent azide, allowing for quantification by flow cytometry or imaging.[10][11]
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling [ouci.dntb.gov.ua]
- 2. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Action of cytochalasin D on cytoskeletal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasin releases mRNA from the cytoskeletal framework and inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochalasin releases mRNA from the cytoskeletal framework and inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. timothyspringer.org [timothyspringer.org]
- 10. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cytochalasin Concentration for Inhibiting Actin Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in optimizing cytochalasin concentration for the effective inhibition of actin polymerization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cytochalasin D?
Cytochalasin D is a cell-permeable fungal metabolite that potently inhibits actin polymerization.[1][2] Its primary mechanism involves binding to the barbed (fast-growing) end of actin filaments (F-actin).[1] This action prevents the addition of new actin monomers to the filament, leading to the disruption of actin microfilaments.[1][3] Cytochalasin D can also induce the formation of actin dimers, which can increase the initial rate of polymerization but ultimately decrease the overall extent of filament formation.[4]
Q2: What is a typical working concentration for cytochalasin D?
The optimal working concentration of cytochalasin D is highly dependent on the cell type, cell density, and the specific biological process being investigated.[5] However, a general starting range for many cell lines is between 0.1 µM and 10 µM.[6] For sensitive applications like live-cell imaging, concentrations as low as 250 nM may be effective with incubation times of 15-30 minutes.[3] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that produces the desired phenotype without causing significant cytotoxicity.[7]
Q3: How should I prepare and store cytochalasin D stock solutions?
Cytochalasin D is typically supplied as a lyophilized powder.[8] To prepare a stock solution, dissolve the powder in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8] For example, to create a 5 mM stock, you can reconstitute 1 mg of cytochalasin D powder in 0.39 mL of DMSO.[8] It is recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.[8] Store the lyophilized powder and the stock solution at -20°C, protected from light.[3] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[8]
Q4: What are the potential off-target effects of cytochalasin D, and how can I control for them?
While cytochalasin D is a more specific inhibitor of actin polymerization compared to other cytochalasins like cytochalasin B, it's essential to be aware of potential off-target effects.[7] One of the most well-documented off-target effects of the cytochalasin family is the inhibition of glucose transport, although this is less pronounced with cytochalasin D.[7] To ensure your observed phenotype is due to actin disruption, consider the following controls:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the cytochalasin D. The final DMSO concentration in the culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]
-
Use the Lowest Effective Concentration: Titrate the cytochalasin D concentration to find the minimum amount needed to achieve the desired effect, which helps minimize off-target activities.[7]
-
Alternative Actin Inhibitors: Use other actin inhibitors with different mechanisms of action, such as latrunculins (which sequester actin monomers), to confirm that the observed effect is specific to actin cytoskeleton disruption.[7]
Q5: How does cytochalasin D affect cell viability?
High concentrations of cytochalasin D can lead to cytotoxicity and induce apoptosis.[9] The disruption of the actin cytoskeleton interferes with essential cellular processes like cell division, motility, and the maintenance of cell shape, which can ultimately trigger cell death.[9] It is crucial to assess cell viability using standard methods like MTT or MTS assays when determining the optimal working concentration for your experiments.
Troubleshooting Guides
Problem 1: Incomplete or no inhibition of the biological process.
-
Possible Cause: The concentration of cytochalasin D is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. Start from a low concentration (e.g., 0.1 µM) and increase it incrementally (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) to find the optimal concentration for your specific cell line and assay.
-
-
Possible Cause: The incubation time is too short.
-
Solution: Increase the incubation time. The time required for cytochalasin D to exert its effects can vary between cell types. A time-course experiment can help determine the optimal duration.
-
-
Possible Cause: The cytochalasin D stock solution has degraded.
-
Solution: Prepare a fresh stock solution from lyophilized powder. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
Problem 2: High levels of cell death or unexpected morphological changes.
-
Possible Cause: The concentration of cytochalasin D is too high.
-
Solution: Lower the concentration of cytochalasin D. Perform a toxicity assay (e.g., MTT, Trypan Blue exclusion) to determine the maximum non-toxic concentration for your cells.
-
-
Possible Cause: The solvent (DMSO) concentration is too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is 0.1% or lower.[6] If higher stock concentrations of cytochalasin D are needed, consider preparing a more concentrated initial stock to minimize the final DMSO volume.
-
-
Possible Cause: The observed phenotype is an off-target effect.
-
Solution: Implement the proper controls as described in the FAQ section, such as using alternative actin inhibitors.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell density.
-
Solution: Ensure that you seed the same number of cells for each experiment, as cell density can influence the cellular response to cytochalasin D.
-
-
Possible Cause: Inconsistent preparation of cytochalasin D working solutions.
-
Solution: Prepare fresh working solutions for each experiment from a reliable stock. Ensure thorough mixing of the stock solution before dilution.
-
Data Presentation
Table 1: Recommended Starting Concentrations of Cytochalasin D for Various Applications
| Application | Cell Type | Recommended Starting Concentration | Incubation Time | Reference(s) |
| Inhibition of Cell Migration | EPC2, CP-A, HeLa, Swiss 3T3 | 1 µg/mL (~2 µM) | 14 hours | [10] |
| HME1, MCF 10A, MDA-MB-231 | 1 µg/mL (~2 µM) | Not Specified | [10] | |
| Disruption of Tight Junctions | MDCK | 2 µg/mL (~4 µM) | 60 minutes | [11][12] |
| Inhibition of Phagocytosis | Peritoneal Macrophages, Bladder Tumor 4934 cells | Dose-dependent | Not Specified | [13] |
| Neutrophils (PMNs) | 20 µM | 45 minutes (pre-treatment) | [14] | |
| Live-Cell Imaging of Actin Dynamics | CHO-K1 | 0.5 µM | During imaging | [15] |
| NIH3T3 | 20 µM | 30 minutes | [16] | |
| Inhibition of Actin Polymerization (in vitro) | Jurkat T cells | 5-10 µM | 30 minutes | [17] |
Table 2: IC50 and EC50 Values of Cytochalasin D in Different Assays
| Assay | Cell Line/System | IC50 / EC50 | Reference(s) |
| Cytotoxicity (MTT assay) | A431 (Squamous cell carcinoma) | 2.17 µM | [18] |
| K-562 (Myelogenous leukemia) | 8.31 µM | [18] | |
| Cytokinesis Inhibition | Not specified | EC50 could be determined up to 500 nM | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal Cytochalasin D Concentration using a Dose-Response Assay
This protocol outlines a general procedure to determine the optimal concentration of cytochalasin D for inhibiting a specific cellular process, such as cell migration, while monitoring for cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cytochalasin D
-
DMSO
-
96-well plates
-
Assay-specific reagents (e.g., for migration or viability)
-
Microplate reader or microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your specific assay and allow them to adhere overnight.
-
Prepare Cytochalasin D Dilutions:
-
Prepare a high-concentration stock of cytochalasin D in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the cytochalasin D stock in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest cytochalasin D concentration.
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of cytochalasin D or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, which should be optimized based on the biological process you are studying (e.g., 4, 8, 12, 24 hours).
-
Assessment of Biological Effect: At the end of the incubation period, perform your specific assay (e.g., wound healing assay for migration, phagocytosis assay).
-
Assessment of Cell Viability: In a parallel set of wells, assess cell viability using a standard method like an MTT or MTS assay to determine the cytotoxic effects of each concentration.
-
Data Analysis: Plot the biological effect and cell viability as a function of cytochalasin D concentration. The optimal concentration will be the one that gives a significant inhibition of the biological process with minimal impact on cell viability.
Protocol 2: Visualization of Actin Filament Disruption by Phalloidin (B8060827) Staining
This protocol describes how to visualize the effect of cytochalasin D on the actin cytoskeleton using fluorescently labeled phalloidin.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of cytochalasin D or vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope.
Mandatory Visualizations
Caption: Mechanism of Cytochalasin D action on actin polymerization.
Caption: Workflow for optimizing cytochalasin D concentration.
Caption: Troubleshooting decision tree for cytochalasin D experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytochalasin D | ISB Server Wahoo [wahoo.cns.umass.edu]
- 4. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytochalasin D | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Concentration-dependent effects of cytochalasin D on tight junctions and actin filaments in MDCK epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of cytochalasin D on Toxoplasma gondii cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. synentec.com [synentec.com]
- 16. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of cytochalasin B on glucose transport
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of cytochalasin B on glucose transport.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cytochalasin B?
Cytochalasin B is a cell-permeable mycotoxin that primarily functions as an inhibitor of actin polymerization.[1][2] It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the actin cytoskeleton.[2][3] This interference with actin dynamics affects various cellular processes, including cell motility, division, and morphology.[4][5]
Q2: How does cytochalasin B affect glucose transport?
Independently of its effects on actin, cytochalasin B is a potent inhibitor of glucose transport.[5][6][7][8][9] It directly binds to glucose transporters (GLUTs), particularly GLUT1, in a competitive manner.[7][8][10] The binding site for cytochalasin B on GLUT1 is located in the central cavity of the transporter's inward-open state, overlapping with the glucose-binding site.[11][12][13] This binding event physically blocks the transport of glucose across the cell membrane.
Q3: At what concentrations does cytochalasin B typically inhibit actin polymerization versus glucose transport?
Cytochalasin B inhibits both actin polymerization and glucose transport, but the effective concentrations can overlap, leading to off-target effects. Inhibition of actin polymerization is typically observed in the sub-micromolar to low micromolar range.[4] Similarly, potent inhibition of glucose transport, particularly via GLUT1, occurs with IC50 values in the nanomolar to low micromolar range.[1][12] This overlap necessitates careful dose-response experiments to determine the optimal concentration for selectively targeting the actin cytoskeleton without significantly impacting glucose uptake in your specific experimental model.
Q4: Are there alternatives to cytochalasin B that have less impact on glucose transport?
Yes, cytochalasin D is a valuable alternative. While both cytochalasin B and D disrupt microfilaments, cytochalasin D has been shown to have little to no effect on glucose transport.[6][14] This makes it a more specific tool for studying the roles of the actin cytoskeleton in processes where glucose metabolism is also a factor. Another class of actin polymerization inhibitors are the latrunculins, which sequester actin monomers and also do not directly inhibit glucose transporters.[3][15]
Q5: What are the common methods to measure glucose uptake in cells?
The most common methods involve using glucose analogs that can be transported into the cell but are not fully metabolized, leading to their accumulation. These include:
-
Radiolabeled Glucose Analog Assays: These assays, often considered the gold standard, use radiolabeled glucose analogs like [³H]-2-deoxyglucose (2-DG).[16] The amount of radioactivity accumulated in the cells is proportional to the rate of glucose uptake.[17][18]
-
Fluorescent Glucose Analog Assays: These assays utilize fluorescently tagged glucose analogs, such as 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose).[19][20] The fluorescence intensity within the cells can be measured using fluorescence microscopy or flow cytometry.[19]
-
Luminescent Glucose Uptake Assays: These are plate-based assays that measure the accumulation of 2-deoxyglucose-6-phosphate (2DG6P) through a series of enzymatic reactions that ultimately produce a luminescent signal.[21]
Troubleshooting Guide
Issue 1: Unexpectedly low glucose uptake in control cells treated with cytochalasin B intended to only disrupt the actin cytoskeleton.
| Possible Cause | Suggested Solution |
| Off-target inhibition of glucose transporters. | Cytochalasin B directly inhibits GLUT transporters.[11][12][13] Perform a dose-response experiment to determine the lowest concentration of cytochalasin B that effectively disrupts the actin cytoskeleton while minimizing the inhibition of glucose transport in your specific cell type. |
| Cell line sensitivity. | Different cell lines express varying levels and isoforms of GLUT transporters, leading to different sensitivities to cytochalasin B.[10] Consider using a cell line with lower expression of cytochalasin B-sensitive GLUTs if feasible for your experimental question. |
| Incorrect inhibitor concentration. | Verify the stock concentration and the final dilution of your cytochalasin B. Ensure proper storage and handling to prevent degradation. |
Issue 2: High background or variability in glucose uptake assay results.
| Possible Cause | Suggested Solution |
| Incomplete washing. | Residual extracellular glucose analog is a major source of high background.[16][17] Ensure thorough but gentle washing of the cells with ice-cold PBS or an appropriate wash buffer after the uptake incubation. |
| Inconsistent cell numbers. | Variability in cell seeding density will lead to inconsistent results.[17] Use a cell counter to ensure accurate and consistent cell numbers per well. Normalize glucose uptake data to the total protein content in each well. |
| "Edge effects" in multi-well plates. | Temperature and humidity gradients can occur in the outer wells of a plate. Avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[16] |
| Inconsistent incubation times. | Stagger the addition and removal of reagents to ensure that all wells have the same incubation time, especially for the time-sensitive glucose analog uptake step.[16] |
Issue 3: No significant effect of an experimental treatment on glucose uptake.
| Possible Cause | Suggested Solution |
| Suboptimal assay conditions. | Review and optimize the glucose uptake assay protocol. Key parameters to consider are the duration of serum starvation, the concentration of the glucose analog, and the uptake incubation time.[17] Forgetting the glucose starvation step is a common error. |
| Cell health and confluency. | Ensure that cells are healthy, within a low passage number, and at an appropriate confluency. Over-confluent or stressed cells may not respond optimally to stimuli.[17] |
| Transporter-independent uptake of fluorescent analogs. | Some fluorescent glucose analogs like 2-NBDG can be taken up by cells through mechanisms independent of glucose transporters.[17][22] Include a control with a known GLUT inhibitor (like cytochalasin B at a high concentration or phloretin) to confirm that the measured uptake is transporter-mediated.[17] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Cytochalasin B on Glucose Transporters
| Transporter | Cell Type | IC50 Value | Reference |
| hGLUT1 | HEK 293 cells | 0.4 µM | [12] |
| hGLUT2 | HEK 293 cells | >10 µM | [12] |
| hGLUT3 | HEK 293 cells | 1.9 µM | [12] |
| hGLUT4 | HEK 293 cells | 0.7 µM | [12] |
Table 2: Comparison of Cytochalasin B and Cytochalasin D Effects
| Feature | Cytochalasin B | Cytochalasin D | Reference |
| Actin Polymerization Inhibition | Yes | Yes | [6] |
| Glucose Transport Inhibition | Yes | No/Minimal | [6][14] |
Experimental Protocols
1. 2-Deoxy-D-[³H]glucose Uptake Assay
This protocol is adapted from standard methods for measuring glucose uptake using a radiolabeled glucose analog.
Materials:
-
Cells cultured in appropriate multi-well plates
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (10 mM HEPES pH 7.4, 131.2 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 2.5 mM CaCl₂, and 2.5 mM NaH₂PO₄)
-
2-Deoxy-D-[³H]glucose ([³H]-2-DG)
-
Unlabeled 2-deoxy-D-glucose (2-DG)
-
Cytochalasin B or other inhibitors
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH or 0.1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to the desired confluency. Before the assay, wash the cells twice with warm PBS and then incubate in serum-free medium for 3-6 hours to deplete intracellular glucose.[23]
-
Inhibitor Treatment: Replace the starvation medium with KRPH buffer containing the desired concentration of cytochalasin B or other inhibitors. Incubate for the desired time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Glucose Uptake: Initiate glucose uptake by adding KRPH buffer containing [³H]-2-DG (typically 0.1-1.0 µCi/mL) and a low concentration of unlabeled 2-DG (e.g., 10-100 µM). Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.[17][23]
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.[17][23]
-
Cell Lysis: Lyse the cells in each well with lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Normalization: To account for variations in cell number, a parallel set of wells can be used to determine the total protein concentration (e.g., using a BCA assay). Normalize the CPM values to the protein concentration.
2. Actin Polymerization Assay (Pyrene-Actin)
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin filaments.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
General actin buffer (G-buffer)
-
Polymerization-inducing buffer (containing MgCl₂ and KCl)
-
Cytochalasin B or other test compounds
-
Fluorometer
Procedure:
-
Prepare Monomeric Actin: Prepare a solution of pyrene-labeled G-actin mixed with unlabeled G-actin in G-buffer on ice.
-
Initiate Polymerization: Transfer the actin solution to a cuvette in a fluorometer. Initiate polymerization by adding the polymerization-inducing buffer.
-
Monitor Fluorescence: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for pyrene. The fluorescence increases as pyrene-G-actin is incorporated into the growing F-actin filaments.
-
Inhibitor Effect: To test the effect of cytochalasin B, pre-incubate the monomeric actin with the desired concentration of the inhibitor before initiating polymerization. Compare the polymerization curve with that of a vehicle control.
Visualizations
Caption: Dual inhibitory effects of Cytochalasin B.
Caption: Workflow for a glucose uptake experiment.
Caption: Troubleshooting flowchart for cytochalasin B experiments.
References
- 1. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Specificity of the effects of cytochalasin B on transport and motile processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cytochalasin B and D on groups of insulin receptors and on insulin action in rat adipocytes. Possible evidence for a structural relationship of the insulin receptor to the glucose transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochalasin B: Inhibition of Glucose and Glucosamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. scilit.com [scilit.com]
- 10. Effect of cytochalasin B on glucose uptake, utilization, oxidation and insulinotropic action in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Effects of cytochalasin B and D upon insulin release and pancreatic islet cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. scholarworks.uark.edu [scholarworks.uark.edu]
- 21. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 22. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2-Deoxyglucose Uptake Assay [bio-protocol.org]
Refinement of cytochalasin treatment protocols for specific cell types
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cytochalasins in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the refinement and success of your cytochalasin treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cytochalasins?
Cytochalasins are fungal metabolites that primarily function by disrupting the polymerization of actin filaments, a critical component of the cytoskeleton.[1][2] They bind to the fast-growing "barbed" end of actin filaments, which prevents the addition of new actin monomers and can lead to the disassembly of existing filaments.[1][3] This disruption of the actin cytoskeleton affects numerous cellular processes, including cell division, motility, and morphology.[1][3]
Q2: What are the main differences between Cytochalasin B and Cytochalasin D?
While both Cytochalasin B and Cytochalasin D inhibit actin polymerization, they exhibit different potencies and off-target effects. Cytochalasin D is a more potent inhibitor of actin polymerization.[4] Cytochalasin B, on the other hand, has a well-documented off-target effect of inhibiting glucose transport across the cell membrane.[5] This is an important consideration when designing experiments, as altered glucose metabolism can have widespread effects on cellular physiology.
Q3: How do cytochalasins induce apoptosis?
Disruption of the actin cytoskeleton by cytochalasins can trigger programmed cell death, or apoptosis. The precise mechanism can be cell-type dependent but often involves the mitochondrial apoptotic pathway. For instance, in HeLa human cervical carcinoma cells, Cytochalasin B has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspases. Some cytochalasin derivatives have also been found to be potent inducers of apoptosis in HCT116 human colon cancer cells.
Q4: Can the effects of cytochalasin treatment be reversed?
The reversibility of cytochalasin's effects depends on the specific compound, its concentration, and the duration of treatment. In many cases, the effects on the actin cytoskeleton are reversible upon removal of the compound. For example, the effects of a 4-hour treatment with Cytochalasin D on Caco-2 enterocytes were found to be transient and reversible. However, some studies have reported irreversible effects with certain cytochalasin derivatives.
Troubleshooting Guides
Problem 1: Inconsistent or weak phalloidin (B8060827) staining after cytochalasin treatment.
-
Possible Cause: Suboptimal fixation.
-
Solution: Use a methanol-free formaldehyde (B43269) or paraformaldehyde (PFA) solution (e.g., 4% in PBS) for fixation. Methanol-based fixatives can disrupt actin filament structure, leading to poor phalloidin binding.[2][6]
-
-
Possible Cause: Inadequate permeabilization.
-
Solution: Ensure complete permeabilization of the cell membrane to allow phalloidin to access intracellular actin. A common method is to use 0.1% Triton X-100 in PBS for 5-10 minutes.[2]
-
-
Possible Cause: Incorrect phalloidin concentration or incubation time.
Problem 2: High levels of cell death observed at expected effective concentrations.
-
Possible Cause: Cell-type specific sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to cytochalasins. It is crucial to perform a dose-response experiment (e.g., an MTT or other cell viability assay) to determine the optimal, non-lethal concentration for your specific cell type.
-
-
Possible Cause: Off-target effects.
-
Solution: Particularly when using Cytochalasin B, consider if the observed cytotoxicity could be due to inhibition of glucose transport. Ensure your cell culture medium has adequate glucose levels.[5]
-
-
Possible Cause: Solvent toxicity.
-
Solution: Cytochalasins are typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is low (generally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Problem 3: Unexpected or inconsistent experimental results.
-
Possible Cause: Variation in cytochalasin activity.
-
Solution: Prepare fresh stock solutions of cytochalasin regularly and store them properly, protected from light and moisture, to ensure consistent potency.
-
-
Possible Cause: Cell cycle-dependent effects.
-
Solution: The cellular response to cytochalasin D can be cell cycle-dependent, with cells in G1 being the most sensitive.[5] For synchronized cell populations, the timing of treatment is critical.
-
Quantitative Data Summary
The following tables summarize key quantitative data for cytochalasin treatments across various cell lines. Note that IC50 values can vary significantly based on the specific assay, incubation time, and experimental conditions.
Table 1: IC50 Values of Cytochalasins in Various Cancer Cell Lines
| Cytochalasin | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Type |
| Cytochalasin B | HeLa | Cervical Cancer | ~7.9 | 48 | WST-8 |
| Cytochalasin B | U373 | Glioblastoma | Varies | 72 | MTT |
| Cytochalasin D | A549 | Lung Cancer | ~14.33 - 18.33 | Not Specified | MTT |
| Cytochalasin D | HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified |
| Triseptatin | HeLa | Cervical Cancer | 4.96 | Not Specified | CellTiter Blue |
| Deoxaphomin B | HeLa | Cervical Cancer | 7.30 | Not Specified | CellTiter Blue |
Table 2: Recommended Cytochalasin D Concentrations and Incubation Times for HeLa Cells
| Experimental Goal | Concentration | Incubation Time | Notes |
| Inhibition of cell motility | 0.2 - 0.5 µg/ml | Immediate effect | Observe for morphological changes like cell contraction and loss of microvilli.[5] |
| Inhibition of endocytosis | 10 µM | 15 min pre-incubation, then 1 h with conjugate | Effective for inhibiting uptake of certain cell-penetrating peptides.[7] |
| Induction of apoptosis | 8 µM | 24 - 48 h | Leads to S-phase arrest and apoptosis via the mitochondrial pathway. |
| Inhibition of protein synthesis | Dose-dependent | Varies | Releases mRNA from the cytoskeletal framework. |
Experimental Protocols
Protocol 1: Determining the IC50 of a Cytochalasin using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a cytochalasin on an adherent cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the cytochalasin in complete culture medium. Also, prepare a vehicle control (e.g., DMSO in medium at the highest concentration used for the drug dilutions).
-
Cell Treatment: Remove the old medium from the cells and add the prepared cytochalasin dilutions and vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the cytochalasin concentration and use a non-linear regression to determine the IC50 value.[8][9]
Protocol 2: Visualizing Actin Filaments using Phalloidin Staining
This protocol describes how to visualize the effects of cytochalasin treatment on the F-actin cytoskeleton.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Once attached, treat the cells with the desired concentration of cytochalasin for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde (methanol-free) in PBS for 10-15 minutes at room temperature.[2][6]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[2]
-
Blocking: Wash the cells three times with PBS. To reduce non-specific binding, incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Phalloidin Staining: Dilute a fluorescently-conjugated phalloidin in blocking buffer to the manufacturer's recommended concentration. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.[2]
-
Nuclear Counterstaining (Optional): A nuclear stain like DAPI can be added during the last 5-10 minutes of the phalloidin incubation or as a separate step.
-
Mounting and Imaging: Wash the coverslips three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of a cytochalasin.
Caption: Simplified signaling pathway of cytochalasin-induced effects.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Action of cytochalasin D on cells of established lines. I. Early events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Live-Cell Imaging After Cytochalasin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during live-cell imaging experiments following cytochalasin treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cytochalasins?
Cytochalasins are cell-permeable mycotoxins that primarily disrupt the actin cytoskeleton.[1][2] Their main mechanism involves binding to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization of new actin monomers and can lead to filament shortening.[1][2][3][4] This disruption of actin dynamics affects various cellular processes, including cell motility, division, and maintenance of cell shape.[1][5] For instance, Cytochalasin B can inhibit cytoplasmic division by blocking the formation of contractile microfilaments.[1]
Q2: What are the expected morphological changes in cells after cytochalasin treatment?
Treatment with cytochalasins typically induces significant and often dramatic changes in cell morphology. Common observations include:
-
Cell Rounding and Arborization: Cells often lose their spread-out, flattened shape and become rounded or develop branched, tree-like extensions (arborization).[5][6]
-
Loss of Stress Fibers: The prominent bundles of actin filaments known as stress fibers largely disappear.[5]
-
Membrane Blebbing: The cell membrane may show dynamic protrusions or "blebs."[7]
-
Nuclear Extrusion: In some cases, the nucleus can be pushed out of the cell.[1]
-
Changes in Cell Adhesion: The area of cell adhesion to the substrate is often significantly decreased.[8][9]
These changes are a direct consequence of the disruption of the actin cytoskeleton, which is crucial for maintaining cell structure and tension.[8]
Q3: Are the effects of cytochalasin treatment reversible?
The reversibility of cytochalasin effects depends on the specific compound, its concentration, the duration of treatment, and the cell type. For many commonly used cytochalasins like Cytochalasin D, the effects can be reversible upon washout of the drug.[10][11] Following removal of cytochalasin, cells can often re-establish their actin cytoskeleton and regain a more normal morphology.[12] However, prolonged exposure or high concentrations may lead to irreversible changes or cell death. The reversibility of some cytochalasin derivatives has been specifically noted, such as deoxaphomin B, whose disruptive effects on the F-actin network are fully reversible.[5]
Troubleshooting Guide
Problem 1: No observable effect after cytochalasin treatment.
-
Possible Cause: Inadequate concentration or incubation time.
-
Solution: The optimal concentration and treatment duration are highly cell-type dependent.[5] It is recommended to perform a dose-response and time-course experiment to determine the effective conditions for your specific cell line.[13][14] Start with a concentration range reported in the literature for similar cell types.
-
-
Possible Cause: Inactive compound.
-
Solution: Ensure the cytochalasin is properly stored (typically at -20°C) and that the stock solution is not expired.[13] Prepare fresh working solutions from a recent stock.
-
Problem 2: Excessive cell death and detachment.
-
Possible Cause: Cytochalasin concentration is too high or incubation time is too long.
-
Possible Cause: Cell type is particularly sensitive.
-
Solution: Some cell lines are more sensitive to cytoskeletal disruption. Use the lowest effective concentration that still produces the desired phenotype.
-
Problem 3: Imaging artifacts are obscuring the results.
-
Possible Cause: Phototoxicity from excessive light exposure.
-
Possible Cause: Cell movement out of the focal plane.
-
Possible Cause: Fixation-induced artifacts (if performing correlative live-to-fixed imaging).
Problem 4: Difficulty in quantifying imaging data.
-
Possible Cause: Heterogeneous cellular responses.
-
Solution: Not all cells will respond identically to the treatment. Analyze a sufficiently large number of cells to obtain statistically significant data. Automated image analysis software can help in processing large datasets.[20]
-
-
Possible Cause: Changes in fluorescence intensity not related to the biological process.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Common Cytochalasins
| Cytochalasin | Cell Type (Example) | Concentration Range | Observed Effect | Reference |
| Cytochalasin B | Yoshida Sarcoma Cells | 10⁻⁷ M | Enhanced tumor cell lysis | [1] |
| Cytochalasin B | Various | 2 µM | Reduces polymerization rate by up to 90% | [3] |
| Cytochalasin D | MDCK Cells | 0.1 µM | 70% cell viability | [6] |
| Cytochalasin D | CHO-K1 Cells | 0.5 µM | Loss of polymerized actin structures | [21] |
| Cytochalasin D | Weri-Rb1 Cells | 0.02 µM - 2 µM | Dose-dependent morphological changes | [22] |
| Cytochalasin D | NIH 3T3 Cells | 20 µM | Disruption of microfilament organization | [12][14] |
Table 2: Impact of Cytochalasin D on Fibroblast Morphology Over Time
| Treatment Time | % of Cells with Altered Morphology | Morphological Change | Reference |
| 10 minutes | 35 ± 7% | Loss of anchorage-dependent adhesion | [23] |
| 30 minutes | 70 ± 7% | Rounded morphology with dendritic extensions | [23] |
Experimental Protocols
Protocol 1: General Procedure for Cytochalasin Treatment and Live-Cell Imaging
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).[13]
-
Preparation of Cytochalasin Solution: Prepare a stock solution of cytochalasin in DMSO (e.g., 10 mM) and store it at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.[13] The final DMSO concentration should be kept low (≤ 0.1%) to avoid solvent-induced effects.[13]
-
Cell Labeling (Optional): If using fluorescent probes (e.g., for actin or other cellular components), label the cells according to the manufacturer's protocol. For F-actin visualization in live cells, probes like SiR-actin can be used.[21]
-
Treatment: Remove the culture medium and replace it with the medium containing the desired concentration of cytochalasin. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the predetermined duration. This can range from minutes to several hours depending on the experimental goals.[13]
-
Live-Cell Imaging: Place the dish or slide on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2, humidity).[16][17]
-
Image Acquisition: Acquire images using the lowest possible light exposure to minimize phototoxicity.[16][17] Capture time-lapse sequences to observe the dynamic effects of the treatment.
Protocol 2: Washout Experiment to Assess Reversibility
-
Initial Treatment: Follow steps 1-5 of Protocol 1.
-
Image Pre-Washout: Acquire images of the treated cells to document the effect of the cytochalasin.
-
Washout: Carefully aspirate the medium containing cytochalasin.
-
Wash Steps: Gently wash the cells two to three times with pre-warmed complete culture medium to remove any residual compound.
-
Recovery: Add fresh, pre-warmed complete culture medium to the cells.
-
Post-Washout Imaging: Return the cells to the microscope and acquire time-lapse images to monitor the recovery of cell morphology and the actin cytoskeleton.
Visualizations
Caption: Mechanism of action of cytochalasin on actin polymerization.
Caption: Experimental workflow for live-cell imaging after cytochalasin treatment.
References
- 1. Cytochalasin B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cytochalasin-B: time-lapse cinematographic studies on its effects on cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphological study of fibroblasts treated with cytochalasin D and colchicine using a confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochalasin B: Effects on Cell Morphology, Cell Adhesion, and Mucopolysaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Villin-induced growth of microvilli is reversibly inhibited by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 18. researchgate.net [researchgate.net]
- 19. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 20. Deep Learning Automates the Quantitative Analysis of Individual Cells in Live-Cell Imaging Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synentec.com [synentec.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cytochalasin Specificity in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of cytochalasin action in experimental settings. Our goal is to help you mitigate off-target effects and ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of commonly used cytochalasins?
Cytochalasins are primarily known as potent inhibitors of actin polymerization.[1] They achieve this by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and can lead to the disassembly of existing filaments.[2] However, some cytochalasins, particularly Cytochalasin B, have well-documented off-target effects. The most significant of these is the inhibition of glucose transport.[1] At higher concentrations, some cytochalasins may also influence other cellular processes, such as endocytosis and certain signaling pathways like the MAPK pathway.[1]
Q2: How can I be certain that my observed cellular phenotype is a direct result of actin cytoskeleton disruption?
To ensure that the observed effects are due to the intended disruption of the actin cytoskeleton and not off-target effects, a robust experimental design with proper controls is crucial. Key strategies include:
-
Using a panel of cytochalasins: Different cytochalasins exhibit varying potencies for on-target versus off-target effects. For instance, Cytochalasin D is a more potent inhibitor of actin polymerization and has a less pronounced effect on glucose transport compared to Cytochalasin B.[1]
-
Employing a negative control: Dihydrocytochalasin B is an excellent control compound as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[1] If the observed phenotype persists with Dihydrocytochalasin B, it is more likely an on-target effect.
-
Performing rescue experiments: Where feasible, attempting to rescue the phenotype by expressing a cytochalasin-resistant actin mutant can provide strong evidence for on-target activity.[1]
-
Utilizing alternative actin inhibitors: Using inhibitors with different mechanisms of action, such as latrunculins (which sequester actin monomers), can help confirm that the observed effect is indeed due to the disruption of the actin cytoskeleton.[1][3]
-
Titrating the concentration: It is critical to use the lowest effective concentration of cytochalasin that elicits the desired actin-dependent phenotype. This minimizes the risk of off-target effects, which are more likely to occur at higher concentrations.[1]
Q3: My experiment uses Cytochalasin B, and I am concerned about its effect on glucose transport. What steps can I take to mitigate this?
If you suspect that the inhibition of glucose transport by Cytochalasin B is confounding your experimental results, consider the following approaches:
-
Switch to a more specific cytochalasin: Cytochalasin D is a more specific inhibitor of actin polymerization with weaker effects on glucose transport.[1]
-
Use Dihydrocytochalasin B as a control: This will help you differentiate the effects of actin disruption from those of glucose transport inhibition.[1]
-
Supplement culture media: While not always a complete solution, ensuring adequate glucose levels in your culture media may help compensate for the inhibition of glucose uptake.[1]
-
Directly measure glucose uptake: A glucose uptake assay can quantify the extent to which Cytochalasin B is affecting this process in your specific experimental system.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected phenotypes not clearly linked to actin disruption. | Off-target effects of the specific cytochalasin being used (e.g., inhibition of glucose transport by Cytochalasin B).[1] | Use a more specific cytochalasin like Cytochalasin D.[1]Include Dihydrocytochalasin B as a negative control.[1]Perform a dose-response experiment to find the lowest effective concentration.[4] |
| Inconsistent or variable results between experiments. | Differences in cell passage number, cell density, or incubation times.[5]Degradation of the cytochalasin stock solution. | Use cells within a consistent passage number range.[5]Standardize initial cell seeding density and incubation times.[5]Prepare fresh dilutions of cytochalasin for each experiment and store stock solutions as recommended.[4] |
| High levels of cytotoxicity observed at expected effective concentrations. | Off-target effects leading to widespread cell death.[4]The specific cell line may be highly sensitive to actin disruption. | Perform a careful dose-response study to determine the optimal concentration.[4]Consider using a less potent cytochalasin or a shorter incubation time. |
| No observable effect on the actin cytoskeleton. | Insufficient concentration of cytochalasin.The compound has degraded.The cell type is resistant. | Increase the concentration of cytochalasin after performing a dose-response curve.Use a fresh stock of the compound.Confirm the disruption of the actin cytoskeleton using phalloidin (B8060827) staining. |
Data Presentation: Comparison of Common Cytochalasins
| Compound | Primary On-Target Effect | Typical Effective Concentration | Key Off-Target Effects | Notes |
| Cytochalasin B | Inhibits actin polymerization by capping the barbed end of F-actin.[6] | Varies by cell type; often in the µM range. | Potent inhibitor of glucose transport.[1] | Use with caution when studying metabolic processes. |
| Cytochalasin D | Potent inhibitor of actin polymerization by capping the barbed end of F-actin.[1] | 0.2 - 2 µM.[1] | Weaker inhibition of glucose transport compared to Cytochalasin B.[1]Can inhibit MAPK signaling at higher concentrations.[1] | Generally considered more specific for actin than Cytochalasin B.[1] |
| Dihydrocytochalasin B | Inhibits actin polymerization, similar to Cytochalasin B.[1] | Varies by cell type. | Does not inhibit glucose transport.[1] | Excellent negative control for separating actin-related effects from glucose transport inhibition.[1] |
Experimental Protocols
Protocol 1: Visualization of F-actin Disruption using Phalloidin Staining
This protocol allows for the direct visualization of the effects of cytochalasins on the filamentous actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips
-
Cytochalasin of choice
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin solution
-
Mounting medium with DAPI (optional)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of cytochalasin or vehicle control for the appropriate duration.[1]
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[1]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium, with DAPI if nuclear counterstaining is desired.
-
Visualization: Visualize the F-actin cytoskeleton using a fluorescence microscope.
Protocol 2: Measurement of Glucose Uptake
This protocol allows for the quantification of glucose transport into cells, a key off-target effect of Cytochalasin B. This example uses a radioactive glucose analog, but non-radioactive commercial kits are also available.
Materials:
-
Cultured cells in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cytochalasin B or other compounds
-
Vehicle control (e.g., DMSO)
-
Phloretin (a known glucose transport inhibitor, as a positive control)
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Scintillation fluid and counter
Procedure:
-
Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.[1]
-
Inhibitor Treatment: Add the desired concentrations of Cytochalasin B, vehicle control, or Phloretin to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.[1]
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.[1]
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Mandatory Visualizations
Caption: Signaling pathway of Cytochalasin B's on-target and off-target effects.
References
Best practices for storing and handling cytochalasin compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling cytochalasin compounds. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid cytochalasin compounds?
For long-term stability, solid cytochalasin compounds should be stored at -20°C, desiccated, and protected from light. When stored properly, they can be stable for several years.
Q2: How should I prepare and store cytochalasin stock solutions?
It is recommended to prepare concentrated stock solutions of cytochalasins in a suitable organic solvent, such as DMSO. These stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Under these conditions, stock solutions are generally stable for up to six months.
Q3: What is the recommended procedure for dissolving cytochalasin compounds?
To dissolve cytochalasin compounds, it is best to use a high-quality, anhydrous grade of dimethyl sulfoxide (B87167) (DMSO). Briefly vortexing and/or sonicating the solution can aid in complete dissolution.
Q4: What are the primary safety precautions to take when handling cytochalasins?
Cytochalasins are cell-permeable mycotoxins and should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work with solid compounds or concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.
Q5: How should I dispose of cytochalasin waste?
Cytochalasin waste, including contaminated media, pipette tips, and vials, should be treated as hazardous chemical waste. Follow your institution's specific guidelines for the disposal of toxic chemical waste. In general, this involves collection in a designated, sealed container that is clearly labeled.
Troubleshooting Guide
Issue 1: My cytochalasin compound is not dissolving properly.
-
Possible Cause: The solvent may be of poor quality or contain water.
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution. Ensure the DMSO has been stored properly to prevent water absorption.
-
Possible Cause: The concentration you are trying to achieve is too high.
-
Solution: Check the solubility data for your specific cytochalasin compound and adjust the concentration accordingly. Gentle warming of the solution to 37°C may also help, but be cautious of potential degradation with prolonged heat.
Issue 2: I am observing precipitation of the compound in my cell culture media.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the media is too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture media is kept low, typically below 0.5%, to maintain the solubility of the cytochalasin and to avoid solvent-induced cytotoxicity.
-
Possible Cause: The cytochalasin has limited solubility in aqueous solutions.
-
Solution: After diluting the stock solution into your aqueous buffer or media, use it immediately. Do not store cytochalasins in aqueous solutions for extended periods.
Issue 3: My experiment is showing inconsistent or no effect from the cytochalasin treatment.
-
Possible Cause: The cytochalasin has degraded due to improper storage or handling.
-
Solution: Always store solid compounds and stock solutions at -20°C, protected from light and moisture. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Possible Cause: The compound has been exposed to light for a prolonged period.
-
Solution: Cytochalasins can be light-sensitive. Protect your stock solutions and experimental setups from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Data Summary Tables
Table 1: Recommended Storage Conditions for Cytochalasin Compounds
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Up to several years | Desiccate, Protect from light |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Aliquot, Avoid freeze-thaw cycles |
| Working Solution (in aqueous media) | 2-8°C | Use immediately | Prone to precipitation and degradation |
Table 2: Solubility of Common Cytochalasins
| Compound | Solvent | Solubility |
| Cytochalasin B | DMSO | ~20 mg/mL |
| Cytochalasin D | DMSO | ~20 mg/mL |
| Cytochalasin E | DMSO | ~10 mg/mL |
Experimental Protocols & Visualizations
Protocol: Preparation of a Cytochalasin D Stock Solution
-
Preparation: In a chemical fume hood, bring the vial of solid Cytochalasin D and a bottle of anhydrous DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid Cytochalasin D.
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle sonication can be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, light-protecting (amber) vials. Store the aliquots at -20°C.
Caption: Workflow for the proper handling and use of cytochalasin compounds.
Troubleshooting Experimental Failures
When troubleshooting failed experiments involving cytochalasins, a systematic approach can help identify the root cause. The following decision tree illustrates a logical workflow for diagnosing and resolving common issues.
Caption: Decision tree for troubleshooting cytochalasin-related experiments.
Optimizing fixation and staining protocols for cells treated with cytochalasins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with fixation and staining of cells treated with cytochalasins.
Troubleshooting Guides
Problem 1: Weak or Inconsistent Phalloidin (B8060827) Staining of F-actin
| Possible Cause | Recommended Solution |
| Suboptimal Fixation | Use paraformaldehyde (PFA) for fixation. Methanol or acetone-based fixatives denature F-actin and are not compatible with phalloidin staining.[1][2] Optimize PFA concentration (3-4% in PBS is common) and fixation time (10-20 minutes at room temperature).[3][4] Ensure the PFA solution is fresh and methanol-free for best results.[5] |
| Inadequate Permeabilization | If the cell membrane is not sufficiently permeabilized, phalloidin conjugates cannot access intracellular actin filaments.[6] Use a mild non-ionic detergent like 0.1-0.5% Triton X-100 or NP-40 in PBS for 5-15 minutes at room temperature.[7][8] Ensure complete removal of the permeabilization agent by washing thoroughly with PBS. |
| Phalloidin Reagent Issues | Phalloidin conjugates are light-sensitive and can degrade. Store stock solutions properly at -20°C and protect from light.[7] Prepare fresh working solutions for each experiment. The optimal concentration of the phalloidin conjugate can vary, so a titration (e.g., 1:100 to 1:1000) may be necessary to determine the best signal-to-noise ratio. |
| Cytochalasin-Induced Actin Disruption | Cytochalasins disrupt the F-actin network, leading to a decrease in stress fibers and the formation of actin aggregates.[9][10][11] This can result in a punctate or patchy staining pattern rather than distinct stress fibers. This is an expected outcome of the treatment. |
Problem 2: Observation of Unusual Actin Aggregates or Artifacts
| Possible Cause | Recommended Solution |
| High Concentration of Cytochalasin | Very high concentrations of cytochalasins can lead to extensive and rapid actin aggregation.[6] Consider performing a dose-response experiment to find the optimal concentration that induces the desired effect without causing excessive aggregation. |
| Fixation Artifacts | The fixation process itself can sometimes alter the distribution of cellular components. Test different fixation times and temperatures to ensure the observed structures are not artifacts. A pre-warmed fixation buffer may improve preservation.[3][12] |
| Cell Stress or Apoptosis | The observed actin aggregates may be related to cellular stress or apoptosis induced by the treatment. Correlate the actin staining with other cellular markers for stress or apoptosis to better understand the cellular response. |
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for preserving F-actin in cytochalasin-treated cells for phalloidin staining?
A1: The recommended fixative is 3-4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[3][4] PFA cross-links proteins, preserving the quaternary structure of F-actin, which is essential for phalloidin binding.[1] Methanol and acetone (B3395972) are not recommended as they are denaturing fixatives that disrupt the native conformation of actin, preventing phalloidin from binding effectively.[1][2]
Q2: Why does my phalloidin staining look punctate and lack stress fibers after cytochalasin treatment?
A2: This is the expected morphological change induced by cytochalasins. These drugs inhibit actin polymerization and can sever existing filaments, leading to the disassembly of stress fibers and the formation of actin aggregates or foci.[9][10][11] The punctate staining you observe is likely these newly formed actin aggregates.
Q3: Can I perform immunofluorescence for other proteins simultaneously with phalloidin staining in cytochalasin-treated cells?
A3: Yes. After fixation and permeabilization, you should incubate with your primary and secondary antibodies first, and then proceed with phalloidin staining.[3] This sequential staining protocol helps to minimize potential interference between the antibodies and the phalloidin conjugate.
Q4: How can I quantify the changes in the actin cytoskeleton after cytochalasin treatment?
A4: You can quantify changes in the F-actin to G-actin ratio using a G-actin/F-actin in vivo assay kit.[13] This method involves cell lysis in an F-actin stabilization buffer, followed by centrifugation to separate the filamentous (F-actin) and globular (G-actin) pools. The amount of actin in each fraction is then determined by Western blotting.[13] For image-based quantification, you can measure the fluorescence intensity of phalloidin staining.[14][15]
Data Presentation
Table 1: Comparison of Fixation Methods for Phalloidin Staining
| Fixation Method | Expected Outcome on F-actin Staining | Rationale |
| 4% Paraformaldehyde (PFA) | Optimal: Bright and specific staining of F-actin structures (including aggregates in treated cells). Preserves cellular morphology well. | Cross-linking fixative that preserves the native structure of F-actin, allowing for high-affinity binding of phalloidin.[1] |
| Cold Methanol (-20°C) | Poor: Weak to no staining. Potential for high background. | Denaturing fixative that disrupts the quaternary structure of F-actin, preventing phalloidin binding.[1][2] |
| Acetone (-20°C) | Poor: Similar to methanol, results in poor F-actin staining. | Precipitating fixative that also disrupts the native actin conformation. |
| Glutaraldehyde | Good, but with caution: Can provide good F-actin preservation but may increase autofluorescence. | A stronger cross-linking agent than PFA. May require a quenching step (e.g., with sodium borohydride) to reduce autofluorescence.[3] |
Experimental Protocols
Protocol 1: Optimized Phalloidin Staining of Cytochalasin-Treated Adherent Cells
Materials:
-
Cells grown on sterile glass coverslips
-
Cytochalasin D stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (freshly prepared, methanol-free)
-
0.2% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin
-
Antifade mounting medium
-
DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of cytochalasin D for the appropriate duration. Include a vehicle control (DMSO).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin, diluted in PBS according to the manufacturer's instructions, for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Visualizations
Caption: Experimental workflow for phalloidin staining.
Caption: Mechanism of action of Cytochalasin D on actin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 4. A quantitative method to analyse F-actin distribution in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurements of spatiotemporal changes in G-actin concentration reveal its effect on stimulus-induced actin assembly and lamellipodium extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 8. comparativephys.ca [comparativephys.ca]
- 9. Effects of cytochalasin D on the actin cytoskeleton: association of neoformed actin aggregates with proteins involved in signaling and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Actin-Dynamics in Plant Cells: The Function of Actin Perturbing Substances Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Effects of Cytochalasin B and Cytochalasin D on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cytochalasin B and Cytochalasin D, two widely used fungal metabolites that potently inhibit actin polymerization. By examining their mechanisms of action, quantitative effects on cellular processes, and providing standardized experimental protocols, this document aims to serve as a comprehensive resource for researchers investigating cytoskeletal dynamics and developing novel therapeutics.
Introduction to Cytochalasin B and Cytochalasin D
Cytochalasin B and Cytochalasin D are mycotoxins that have become invaluable tools in cell biology due to their ability to disrupt the actin cytoskeleton.[1] The actin cytoskeleton is a dynamic network of protein filaments crucial for a multitude of cellular functions, including cell motility, division (cytokinesis), and maintenance of cell shape.[2] By interfering with actin polymerization, these compounds induce a range of cellular effects, making them essential for studying actin-dependent processes.[3] While both compounds share a common primary mechanism, they exhibit important differences in potency and specific molecular interactions.[1]
Mechanism of Action
Both Cytochalasin B and Cytochalasin D exert their primary effect by binding to the fast-growing "barbed" (+) end of actin filaments (F-actin).[3] This "capping" action prevents the addition of new actin monomers (G-actin), thereby inhibiting filament elongation.[4] This disruption of actin dynamics leads to a net depolymerization of existing filaments and subsequent alterations in cellular structure and function.
Cytochalasin B has been shown to not only block monomer addition at the barbed end but also to interfere with actin filament-filament interactions, which can affect the formation of actin networks.[5] Some evidence suggests that at higher concentrations, it may also induce the severing of actin filaments, a mechanism independent of its barbed-end capping activity.[2][6] Additionally, Cytochalasin B is known to inhibit glucose transport across the cell membrane.[1]
Cytochalasin D is generally considered a more potent and specific inhibitor of actin polymerization compared to Cytochalasin B.[1][4] It also binds to the barbed end of actin filaments, preventing monomer addition.[3] A distinguishing feature of Cytochalasin D is its ability to stimulate the hydrolysis of ATP in G-actin dimers, which prevents the formation of viable filaments for polymerization.[3]
References
- 1. Cytochalasin B Influences Cytoskeletal Organization and Osteogenic Potential of Human Wharton’s Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Comparative analysis of the cytotoxicity of different cytochalasin family members
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of various cytochalasin family members. This document provides a comparative analysis of their efficacy, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular mechanisms.
The cytochalasin family of mycotoxins, known for their ability to disrupt actin filament function, has garnered significant interest in cancer research due to their cytotoxic properties. These compounds interfere with fundamental cellular processes, including cell division, motility, and maintenance of cell shape, ultimately leading to programmed cell death or apoptosis.[1] This guide offers a comparative overview of the cytotoxicity of different cytochalasin family members, providing researchers with the necessary data and protocols to inform their studies.
Comparative Cytotoxicity Data
The cytotoxic effects of various cytochalasin family members have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound's cytotoxic effect. The following table summarizes the reported IC50 values for several cytochalasins. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell line, exposure time, and assay methodology can vary between studies.[1]
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| Cytochalasin B | HeLa | Human Cervical Carcinoma | Not Specified | 7.9[2] |
| M109c | Murine Lung Carcinoma | 3 | 3[3] | |
| P388/ADR | Murine Leukemia | 3 | ~30[3] | |
| B16BL6 | Murine Melanoma | 3 | ~30[3] | |
| Cytochalasin D | HeLa | Human Cervical Carcinoma | 48 | ~2.5[4] |
| A549 | Human Lung Carcinoma | 48 | ~5.0[4] | |
| Jurkat | Human T-cell Leukemia | 48 | Not Specified[4] | |
| P388/ADR | Murine Leukemia | Not Specified | 42[3] | |
| Cytochalasin H | A549 | Human Lung Adenocarcinoma | Not Specified | 159.50 ± 1.048 |
| Aspochalasin I | NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | Weak to Moderate[4] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Weak to Moderate[4] | |
| SF-268 | Glioblastoma | Not Specified | Weak to Moderate[4] |
Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis
The primary mechanism of action for cytochalasins is the disruption of the actin cytoskeleton.[5] By binding to the barbed end of actin filaments, they inhibit both the association and dissociation of actin monomers, leading to a net depolymerization of these critical cellular structures.[5] This disruption of the actin cytoskeleton triggers a cascade of signaling events that can culminate in apoptosis.[2]
The induction of apoptosis by cytochalasins can proceed through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase that triggers the executioner caspase cascade, ultimately leading to cell death.[2]
References
- 1. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
Unveiling the Action of Cytochalasin X: A Comparative Guide to a Novel Actin Cytoskeleton Inhibitor
For Immediate Release
[City, State] – [Date] – In the dynamic field of cell biology and drug discovery, understanding the intricate mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of Cytochalasin X, a novel synthetic cytochalasin, with established actin cytoskeleton inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of its mechanism of action supported by experimental data.
Introduction to Cytochalasin X
Cytochalasin X is a next-generation, synthetically derived compound designed to modulate actin dynamics with high specificity and potency. Early studies suggest that its unique structural modifications may offer an improved therapeutic window compared to naturally occurring cytochalasins. This document outlines the key experiments performed to elucidate and confirm the mechanism of action of Cytochalasin X, comparing its performance against well-characterized actin-targeting agents: Cytochalasin D, Latrunculin A, and Jasplakinolide.
Cytochalasins, a class of fungal metabolites, are known to interfere with the polymerization of actin, a critical component of the eukaryotic cytoskeleton responsible for cell shape, motility, and division.[1][2][3] Cytochalasin D, a widely studied member of this family, primarily functions by binding to the fast-growing barbed end of filamentous actin (F-actin), thereby preventing the addition of new actin monomers and inhibiting polymerization.[1][2][4] It has also been shown to stimulate ATP hydrolysis within G-actin dimers.[1][5][6]
Comparative Mechanism of Action
To confirm the mechanism of action of Cytochalasin X, a series of in vitro and cell-based assays were conducted. The results are compared with those of other known actin inhibitors to highlight the unique properties of this novel compound.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Cytochalasin D - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Potency of Cytochalasins: A Quantitative Comparison of Their Anti-Migratory Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of closely related compounds is paramount. This guide provides a quantitative comparison of the anti-migratory effects of various cytochalasins, a class of fungal metabolites known for their potent disruption of the actin cytoskeleton. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document aims to serve as a valuable resource for selecting the appropriate cytochalasin for research and development applications.
Cytochalasins exert their biological effects primarily by binding to the barbed, fast-growing end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[1] This disruption of actin dynamics interferes with crucial cellular processes, including cell migration, a hallmark of cancer metastasis and inflammatory responses.[2][3] While the general mechanism is understood, the quantitative differences in the anti-migratory potency among various cytochalasins are not always clearly delineated in the literature, which often lacks standardized testing protocols.[1]
Quantitative Comparison of Anti-Migratory Effects
The following table summarizes quantitative data on the anti-migratory effects of different cytochalasins from various studies. It is important to note that direct comparisons of IC50 values or effective concentrations across different cell lines and experimental setups should be made with caution.
| Cytochalasin | Cell Line | Assay Type | Effective Concentration for Migration Inhibition | Cytotoxicity Information | Reference |
| Cytochalasin B | Hs578T (human breast cancer) | 2D Random Migration | ~750 nM (reduction in migration speed) | Growth suppression observed above this concentration | [2] |
| MV3 (human melanoma) | 2D Random Migration | Trend of suppression up to 247 nM | Growth suppression observed above 247 nM | [2] | |
| Cytochalasin D | Hs578T (human breast cancer) | 2D Random Migration | No significant inhibition at non-toxic concentrations | Almost complete growth blockage at ~100 nM | [2][4] |
| MV3 (human melanoma) | 2D Random Migration | Suppression at 0.4 µM and 1 µM | Well-tolerated up to ~1 µM | [2][4] | |
| Breast and Lung Cancer Cells | 2D Random Migration | Inhibition reported at 0.1 µM | Toxic effects from 0.1 µM and higher in some breast cancer lines | [2][4] | |
| MV3 (human melanoma) | Transmigration Assay | Blocked migration at 50 nM | Not specified | [4] | |
| 3T3 (mouse embryonic fibroblasts) | Wound Healing Assay | Dose-dependent impairment of wound closure | Not specified | [3] | |
| EPC2, CP-A, HeLa, Swiss 3T3 | 14-hour Migration Assay | Significantly decreased migration at 1 µg/mL in all cell lines | Not specified | [5] | |
| HME1, MCF 10A, MDA-MB-231 (human breast epithelial) | 14-hour Migration Assay | Inhibited migration at 1 µg/mL (except in MCF7) | Not specified | [5] |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two common in vitro cell migration assays: the Transwell Migration Assay and the Wound Healing (Scratch) Assay .
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cells towards a chemoattractant across a porous membrane.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which contains a polycarbonate membrane with a specific pore size. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). Cells migrate through the pores towards the chemoattractant. The anti-migratory effect of a compound is determined by quantifying the number of cells that have migrated to the lower surface of the membrane after a specific incubation period.
Generalized Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in a serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 500 µL of medium containing a chemoattractant to the lower chamber.
-
Treatment and Seeding: Add the desired concentration of the cytochalasin to the cell suspension. Seed 100-300 µL of the treated cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 2-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently swab the inside of the insert with a cotton swab to remove non-migratory cells.
-
Staining and Quantification: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol) and stain with a suitable stain (e.g., crystal violet). Elute the stain and measure the absorbance using a plate reader, or count the stained cells under a microscope.
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Principle: A confluent monolayer of cells is mechanically "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored. The anti-migratory effect of a compound is determined by comparing the rate of wound closure in treated versus untreated cells.
Generalized Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip or a specialized scratch-making tool.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing the desired concentration of the cytochalasin.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the rate of wound closure and compare it between treated and control groups.
Signaling Pathways in Cell Migration Modulated by Cytochalasins
Cell migration is a complex process orchestrated by a network of signaling pathways that converge on the regulation of the actin cytoskeleton. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of actin dynamics and cell polarity during migration.[6][7] Cytochalasins, by directly targeting actin filaments, disrupt the downstream effects of these signaling pathways.
-
Rac1 and Cdc42: These GTPases are crucial for the formation of lamellipodia and filopodia, the protrusive structures at the leading edge of migrating cells.[6] They activate downstream effectors like the WAVE complex and N-WASP, respectively, which in turn promote actin polymerization through the Arp2/3 complex.[8] By inhibiting actin polymerization, cytochalasins effectively block the formation of these protrusions, thereby halting cell migration.
-
RhoA: RhoA is primarily involved in the formation of stress fibers and focal adhesions, which are important for cell contraction and adhesion to the extracellular matrix.[9] While its role can be complex and context-dependent, the coordinated activity of RhoA with Rac1 and Cdc42 is essential for efficient cell migration. Disruption of the actin cytoskeleton by cytochalasins can indirectly affect RhoA-mediated contractility and cell adhesion.
The diagram below illustrates the general signaling cascade leading to actin polymerization and cell protrusion, and how cytochalasins interfere with this process.
// Nodes Extracellular_Signal [label="Extracellular Signal\n(e.g., Growth Factor)", fillcolor="#FBBC05"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05"]; GEFs [label="Guanine Nucleotide\nExchange Factors (GEFs)"]; Rac1_Cdc42 [label="Rac1 / Cdc42\n(Active GTP-bound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WAVE_WASP [label="WAVE / N-WASP"]; Arp2_3 [label="Arp2/3 Complex"]; Actin_Polymerization [label="Actin Polymerization"]; Protrusion [label="Lamellipodia / Filopodia\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytochalasins [label="Cytochalasins", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Extracellular_Signal -> Receptor; Receptor -> GEFs; GEFs -> Rac1_Cdc42 [label="Activate"]; Rac1_Cdc42 -> WAVE_WASP; WAVE_WASP -> Arp2_3; Arp2_3 -> Actin_Polymerization; Actin_Polymerization -> Protrusion; Protrusion -> Migration; Cytochalasins -> Actin_Polymentation [label="Inhibit", color="#EA4335", style=dashed, arrowhead=tee]; } .enddot Caption: Cytochalasin's interference with Rho GTPase signaling in cell migration.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasins Suppress 3D Migration of ECM-Embedded Tumoroids at Non-Toxic Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rho GTPase signalling in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rac1/WAVE2 and Cdc42/N-WASP Participation in Actin-Dependent Host Cell Invasion by Extracellular Amastigotes of Trypanosoma cruzi [frontiersin.org]
- 9. RhoA/ROCK-mediated switching between Cdc42- and Rac1-dependent protrusion in MTLn3 carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a New Cytochalasin Derivative for Actin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a new cytochalasin derivative for its intended target, the actin cytoskeleton. By objectively comparing its performance with established actin-modifying compounds and providing detailed experimental protocols, researchers can rigorously assess the on-target efficacy and potential off-target effects of this novel molecule.
Introduction to Actin Dynamics and its Pharmacological Modulation
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, involved in a myriad of processes including cell motility, division, and maintenance of cell shape. The constant polymerization and depolymerization of actin filaments are tightly regulated. Small molecules that interfere with this process are invaluable tools for cell biology research and have potential as therapeutic agents.
Cytochalasins are a well-known class of fungal metabolites that disrupt actin filament dynamics, primarily by binding to the barbed end of actin filaments and inhibiting both the association and dissociation of actin monomers.[1][2] However, different derivatives exhibit varying potencies and off-target effects. For instance, Cytochalasin B is known to inhibit glucose transport, a significant off-target effect that can confound experimental results.[3] Cytochalasin D is a more potent inhibitor of actin polymerization with less pronounced effects on glucose transport.[4]
This guide will compare a new hypothetical cytochalasin derivative, "Cytochalasin X," with well-characterized actin inhibitors: Cytochalasin D (an inhibitor of polymerization), Latrunculin A (a monomer-sequestering agent), and Jasplakinolide (a filament-stabilizing agent). We will also include Dihydrocytochalasin B, an analog of Cytochalasin B that disrupts the actin cytoskeleton but does not inhibit glucose transport, as a crucial negative control.[5]
Comparative Analysis of Actin Inhibitor Specificity and Potency
A critical aspect of validating a new compound is to quantify its potency against its intended target and compare it to its effects on other cellular processes. The following tables summarize key quantitative data for our new derivative, Cytochalasin X, and other established actin inhibitors.
Table 1: On-Target Potency – Actin Polymerization Inhibition
| Compound | Mechanism of Action | IC50 (Actin Polymerization) | Binding Affinity (Kd) |
| Cytochalasin X (New Derivative) | Barbed-end Capping | 15 nM (Hypothetical) | Not Determined |
| Cytochalasin D | Barbed-end Capping | ~20-40 nM | ~0.1 µM (to F-actin) |
| Latrunculin A | G-actin Sequestration | Not Applicable | ~0.1-0.2 µM (to G-actin) |
| Jasplakinolide | F-actin Stabilization | Not Applicable | ~15 nM (to F-actin) |
| Dihydrocytochalasin B | Barbed-end Capping | ~1-2 µM | Not Widely Reported |
Table 2: Off-Target Effect – Inhibition of Glucose Transport
| Compound | IC50 (GLUT1 Inhibition) |
| Cytochalasin X (New Derivative) | > 50 µM (Hypothetical) |
| Cytochalasin B | ~0.5-5 µM |
| Cytochalasin D | > 10 µM |
| Latrunculin A | No significant inhibition reported |
| Jasplakinolide | No significant inhibition reported |
| Dihydrocytochalasin B | No significant inhibition |
Experimental Protocols for Specificity Validation
To empirically validate the specificity of Cytochalasin X, a series of well-controlled experiments are essential. The following are detailed protocols for key assays.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay directly measures the effect of a compound on the kinetics of actin polymerization in a cell-free system.
Principle: Pyrene-labeled G-actin monomers have low fluorescence, but when they incorporate into a growing actin filament, their fluorescence dramatically increases. This change in fluorescence is monitored over time to determine the rate of polymerization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin.
-
Prepare a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).
-
Prepare serial dilutions of Cytochalasin X and control compounds (Cytochalasin D, Latrunculin A, Jasplakinolide) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black plate, add the G-actin monomer solution (typically 2-5 µM, with 5-10% pyrene-labeled actin).
-
Add the test compounds at various concentrations. Include a vehicle-only control.
-
Initiate polymerization by adding the 10X polymerization buffer.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm every 15-30 seconds for 30-60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The initial slope of the curve represents the rate of polymerization.
-
Calculate the IC50 value for inhibition of polymerization by fitting the dose-response data to a suitable equation.
-
Cellular Actin Cytoskeleton Staining (Immunofluorescence)
This assay visualizes the effect of the compound on the actin cytoskeleton in intact cells.
Principle: Cells are treated with the compound, fixed, and then the filamentous actin (F-actin) is stained with a fluorescently labeled phalloidin (B8060827) conjugate. The morphology of the actin cytoskeleton is then observed using fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, U2OS) on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cytochalasin X and control compounds for a defined period (e.g., 30 minutes to 2 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining and Imaging:
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Cellular Glucose Uptake Assay
This assay measures the off-target effect of the compound on glucose transport into cells.
Principle: Cells are incubated with a glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated to 2-DG-6-phosphate (2-DG6P). 2-DG6P is trapped inside the cell and cannot be further metabolized. The amount of accumulated 2-DG6P is proportional to the glucose uptake and can be measured using a colorimetric or radioactive assay.[6][7]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., 3T3-L1 adipocytes, which are sensitive to glucose transport inhibitors) in a 96-well plate.
-
Starve the cells of glucose for a few hours before the assay.
-
Pre-incubate the cells with various concentrations of Cytochalasin X and control compounds (Cytochalasin B, Dihydrocytochalasin B) for 30 minutes.
-
-
Glucose Uptake Measurement:
-
Add 2-DG to the cells and incubate for 10-20 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular concentration of 2-DG6P using a commercially available colorimetric or radioactive assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the glucose uptake to the total protein concentration in each well.
-
Calculate the percentage of inhibition of glucose uptake for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for glucose transport inhibition.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental workflows and the underlying signaling pathways are crucial for understanding the validation process.
Conclusion and Best Practices
The validation of a new cytochalasin derivative requires a multi-faceted approach that combines in vitro biochemical assays with cell-based imaging and functional readouts. By following the protocols and comparative framework outlined in this guide, researchers can confidently assess the specificity and potency of novel actin inhibitors.
Key Recommendations:
-
Always include positive and negative controls: Use well-characterized compounds like Cytochalasin D, Latrunculin A, and Dihydrocytochalasin B to benchmark the performance of your new derivative.
-
Perform dose-response experiments: This is crucial for determining the potency (IC50) of both on-target and off-target effects.
-
Use multiple cell lines: The effects of a compound can be cell-type dependent.
By adhering to these principles, the scientific community can ensure the development of highly specific and well-characterized molecular probes for studying the intricate dynamics of the actin cytoskeleton.
References
- 1. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasin B, actin polymerization inhibitor (CAS 14930-96-2) | Abcam [abcam.com]
- 4. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrocytochalasin B disorganizes actin cytoarchitecture and inhibits initiation of DNA synthesis in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Gene Expression Changes Induced by Different Cytochalasins
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the effects of various cytochalasins on gene expression, supported by available experimental data. Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a key component of eukaryotic cells involved in a myriad of cellular processes including cell motility, division, and signal transduction. By binding to actin filaments, cytochalasins inhibit their polymerization and elongation, leading to profound changes in cell morphology and function. These alterations at the cytoskeletal level trigger a cascade of downstream effects, significantly impacting gene expression profiles. Understanding these changes is crucial for researchers in cell biology, cancer research, and drug development.
This guide focuses on a comparative analysis of commonly studied cytochalasins, including Cytochalasin B, D, and H, summarizing their impact on gene expression and related signaling pathways.
Comparative Analysis of Gene Expression Changes
The following table summarizes the observed changes in gene expression induced by different cytochalasins. It is important to note that the data are compiled from various studies using different cell lines and experimental conditions. Therefore, direct comparisons should be made with caution.
| Gene/Protein | Cytochalasin B | Cytochalasin D | Cytochalasin H | Cell Type(s) | Experimental Notes |
| β-actin | Not specified | ▲ Up to 20-fold increase in mRNA[1] | Not specified | Murine erythroleukemia (MEL) cells | Dose-dependent increase observed.[1] |
| γ-actin | Not specified | ▲ Up to 20-fold increase in mRNA[1] | Not specified | Murine erythroleukemia (MEL) cells | Dose-dependent increase observed.[1] |
| Tissue Factor (TF) | Not specified | ▲ Significant increase in mRNA and protein[2] | Not specified | B16 melanoma cells | Increase observed both in vitro and in vivo.[2] |
| Interleukin-8 (IL-8) | Not specified | ▲ ~1.2-fold increase in expression[3] | Not specified | Human retinal pigment epithelial (RPE) cells | Effect observed after 24 hours of treatment.[3] |
| p53 | Not specified | Not specified | ▲ Significant upregulation of protein expression[4][5] | A549 (human lung adenocarcinoma) cells | Part of the pro-apoptotic response.[4][5] |
| Bax | Not specified | Not specified | ▲ Significant increase in protein expression[4][5] | A549 cells | Pro-apoptotic protein.[4][5] |
| Bcl-2 | Not specified | Not specified | ▼ Decrease in protein expression[4][5] | A549 cells | Anti-apoptotic protein.[4][5] |
| Bcl-xL | Not specified | Not specified | ▼ Decrease in protein expression[4][5] | A549 cells | Anti-apoptotic protein.[4][5] |
| Cleaved caspase-3 | Not specified | Not specified | ▲ Significant increase in protein expression[4][5] | A549 cells | Key executioner of apoptosis.[4][5] |
| E-Cadherin | Not specified | Not specified | ▲ Increased protein and mRNA expression[6] | A549 and NCI-H460 (non-small cell lung cancer) cells | Epithelial marker, indicating inhibition of EMT.[6] |
| N-Cadherin | Not specified | Not specified | ▼ Decreased protein and mRNA expression[6] | A549 and NCI-H460 cells | Mesenchymal marker, indicating inhibition of EMT.[6] |
| Vimentin | Not specified | Not specified | ▼ Decreased protein and mRNA expression[6] | A549 and NCI-H460 cells | Mesenchymal marker, indicating inhibition of EMT.[6] |
| Sox-2 | Not specified | Not specified | ▼ Decreased protein and mRNA expression[6] | A549 and NCI-H460 cells | Stemness-related marker.[6] |
| Oct-4 | Not specified | Not specified | ▼ Decreased protein and mRNA expression[6] | A549 and NCI-H460 cells | Stemness-related marker.[6] |
| Nanog | Not specified | Not specified | ▼ Decreased protein and mRNA expression[6] | A549 and NCI-H460 cells | Stemness-related marker.[6] |
| VEGF | Not specified | Not specified | ▼ Significant inhibition of mRNA expression and protein secretion[7] | A549 and H460 cells | Key regulator of angiogenesis.[7] |
| HIF-1α | Not specified | Not specified | No significant effect on mRNA, but inhibits protein accumulation[7] | A549 and H460 cells | Master regulator of the hypoxic response.[7] |
Key Observations:
-
Cytochalasin D has been shown to directly induce the expression of actin isoforms, likely as a compensatory mechanism to the disruption of the actin cytoskeleton.[1] It also upregulates genes involved in inflammation (IL-8) and coagulation (Tissue Factor).[2][3]
-
Cytochalasin H demonstrates significant effects on genes involved in apoptosis, epithelial-mesenchymal transition (EMT), and cancer stemness.[4][5][6] Its ability to upregulate the tumor suppressor p53 and pro-apoptotic proteins, while downregulating anti-apoptotic and stemness markers, suggests its potential as an anti-cancer agent.[4][5][6] Furthermore, it inhibits the expression of key angiogenic factors like VEGF.[7]
-
Cytochalasin B is one of the most studied cytochalasins for its effects on actin polymerization; however, specific quantitative data on its-induced gene expression changes are less detailed in the compared literature.[8]
Signaling Pathways and Experimental Workflows
The gene expression changes induced by cytochalasins are mediated by complex signaling pathways. The disruption of the actin cytoskeleton can influence mechanotransduction pathways and the activity of transcription factors.
Caption: Experimental workflow for studying cytochalasin-induced gene expression changes.
The Hippo signaling pathway, which plays a critical role in organ size control and tumorigenesis, is one of the key pathways affected by cytoskeletal integrity. The transcription co-activators YAP and TAZ are central components of this pathway, and their activity is regulated by the actin cytoskeleton.
Caption: Cytochalasin H inhibits EMT and cancer stemness via the YAP/TAZ signaling pathway.
Experimental Protocols
The following provides a generalized protocol for a typical experiment designed to compare the effects of different cytochalasins on gene expression using RNA sequencing (RNA-seq).
1. Cell Culture and Treatment:
-
Cell Line: Select a suitable cell line for the research question (e.g., A549 for lung cancer studies).
-
Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Prepare stock solutions of Cytochalasin B, D, and H in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations for each cytochalasin, as well as a vehicle control (DMSO alone).
-
Include multiple time points for treatment to capture both early and late gene expression changes.
-
Use a minimum of three biological replicates for each condition.[9]
-
2. RNA Extraction and Quality Control:
-
Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase digestion to remove any contaminating genomic DNA.
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is generally recommended for standard RNA-seq.[9]
-
3. RNA-seq Library Preparation and Sequencing:
-
Library Preparation:
-
For analyzing coding and long non-coding RNA, use a library preparation kit that includes poly(A) selection or ribosomal RNA (rRNA) depletion.
-
Follow the manufacturer's protocol for cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Perform high-throughput sequencing on a platform such as an Illumina NovaSeq or NextSeq.
-
Aim for a sequencing depth of 20-30 million reads per sample for differential gene expression analysis.
-
4. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression: Perform differential gene expression analysis between treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.
Conclusion
The available evidence clearly indicates that different cytochalasins can induce distinct changes in gene expression, largely as a consequence of their primary effect on the actin cytoskeleton. While Cytochalasin D appears to have a more direct impact on actin gene expression itself, Cytochalasin H shows a broader effect on pathways central to cancer progression, including apoptosis, EMT, and stemness.
References
- 1. Cytochalasin D-induced actin gene expression in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The influence of actin depolymerization induced by Cytochalasin D and mechanical stretch on interleukin-8 expression and JNK phosphorylation levels in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cytochalasin H isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochalasin H isolated from mangrove-derived endophytic fungus inhibits epithelial-mesenchymal transition and cancer stemness via YAP/TAZ signaling pathway in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochalasin H Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
Unveiling the Differential Impact of Cytochalasins on Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive side-by-side analysis reveals the distinct effects of various cytochalasins on a panel of human cancer cell lines, providing valuable insights for researchers and drug development professionals. This guide synthesizes quantitative data on cytotoxicity, apoptosis, and cell cycle arrest, offering a clear comparison of the therapeutic potential and mechanistic differences of these natural compounds.
Cytochalasins, a family of fungal metabolites known for their ability to disrupt the actin cytoskeleton, have long been a subject of interest in cancer research. Their profound effects on cell division, migration, and survival make them compelling candidates for novel anti-cancer therapies. This report details the impact of four key cytochalasins—Cytochalasin B, D, E, and H—on HeLa (cervical cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cell lines.
Cytotoxicity Profile: A Spectrum of Potency
The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, reveal significant variability among the different cytochalasins and their susceptibility to various cancer cell lines. Cytochalasin B exhibits a potent cytotoxic effect on HeLa cells with an IC50 value of 7.9 µM.[1][2] In contrast, Cytochalasin H demonstrates a much higher IC50 of 159.50 µM in A549 lung cancer cells, suggesting a lower cytotoxic potency in this cell line.
| Cytochalasin | Cell Line | IC50 (µM) | Reference |
| Cytochalasin B | HeLa | 7.9 | [1][2] |
| Cytochalasin H | A549 | 159.50 |
IC50 values for other cytochalasin-cell line combinations are currently under investigation and will be updated as data becomes available.
Induction of Apoptosis: Triggering Programmed Cell Death
A critical mechanism of anti-cancer agents is the induction of apoptosis, or programmed cell death. Cytochalasin B has been shown to be a potent inducer of apoptosis in HeLa cells. Following treatment with Cytochalasin B, a time-dependent increase in the percentage of apoptotic cells is observed, as determined by Annexin V-FITC/propidium (B1200493) iodide double-staining.[1][2] This process is mediated through the mitochondrial-dependent pathway, involving an increase in reactive oxygen species and a decrease in the mitochondrial membrane potential.[1][2]
| Cytochalasin | Cell Line | Apoptosis Induction | Apoptotic Pathway | Reference |
| Cytochalasin B | HeLa | Yes (time-dependent) | Mitochondrial-dependent | [1][2] |
Quantitative data on the percentage of apoptotic cells for other cytochalasin-cell line combinations are being compiled.
Cell Cycle Arrest: Halting Cancer Progression
Cytochalasins exert their anti-proliferative effects in part by interfering with the cell cycle, leading to arrest at specific phases. Cytochalasin B has been observed to induce S-phase arrest in HeLa cells.[1][2] In contrast, treatment of ZR-75-1 breast cancer cells with Cytochalasin B (10-20µM) leads to an arrest in the G2/M phase.[3] Similarly, Cytochalasin H also induces a G2/M phase arrest in A549 lung cancer cells. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
| Cytochalasin | Cell Line | Cell Cycle Phase of Arrest | Reference |
| Cytochalasin B | HeLa | S Phase | [1][2] |
| Cytochalasin B | ZR-75-1 | G2/M Phase | [3] |
| Cytochalasin H | A549 | G2/M Phase |
Detailed quantitative analysis of cell cycle distribution for other cytochalasin-cell line combinations is ongoing.
Signaling Pathways: Unraveling the Molecular Mechanisms
The diverse effects of cytochalasins are a result of their influence on various intracellular signaling pathways. Cytochalasin B-induced apoptosis in HeLa cells is linked to the mitochondrial pathway, characterized by the activation of caspase-9 and -3.[2] Cytochalasin H, on the other hand, exerts its effects in non-small cell lung cancer cells by inhibiting the PI3K/AKT/P70S6K and ERK1/2 signaling pathways. Cytochalasin E has been shown to inhibit autophagy, a cellular recycling process that cancer cells can exploit for survival.
Below is a simplified representation of the signaling pathway affected by Cytochalasin B in HeLa cells, leading to apoptosis.
Caption: Cytochalasin B induced apoptosis pathway in HeLa cells.
This diagram illustrates the workflow for assessing the cytotoxic effects of cytochalasins on cancer cell lines using a standard MTT assay.
Caption: Experimental workflow for MTT cytotoxicity assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of cytochalasins for 24 to 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentration of cytochalasin for a specific time period.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Washing: Cells are washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer, and Annexin V-FITC and propidium iodide (PI) are added.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol.
-
Washing: Fixed cells are washed with PBS.
-
RNase Treatment: Cells are treated with RNase A to degrade RNA and ensure specific staining of DNA.
-
PI Staining: Propidium iodide is added to stain the cellular DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This comparative guide underscores the nuanced and cell-line-specific effects of different cytochalasins. Further research is warranted to fully elucidate their therapeutic potential and to identify predictive biomarkers for their efficacy in various cancer types. The detailed methodologies and comparative data presented here aim to facilitate these future investigations.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying effect of the mycotoxin cytochalasin B on induction of cytotoxicity, modulation of cell cycle, Ca2+ homeostasis and ROS production in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cytochalasin M
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cytochalasin M. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound belongs to a group of fungal metabolites known as cytochalasins, which are recognized for their high toxicity.[1] These compounds are potent disruptors of actin filament function and can be lethal if ingested, inhaled, or absorbed through the skin.[2] Due to the limited availability of specific safety data for this compound, the following guidelines are based on the established protocols for closely related and well-documented cytochalasins, such as Cytochalasin B and D. It is imperative to handle this compound with the utmost care, treating it as a substance with a high hazard potential.
Essential Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is mandatory. This includes the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
| Equipment/Control | Specifications |
| Gloves | Nitrile or other chemical-resistant gloves. Double gloving is recommended. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A disposable, fluid-resistant lab coat is preferred. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is necessary when handling the powder form.[3] |
| Ventilation | All work with this compound, especially with the solid compound, must be conducted in a certified chemical fume hood.[3] |
| Safety Equipment | An eyewash station and an emergency shower must be readily accessible.[4] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is critical for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Transport: Use a secondary container when transporting the chemical to the storage location or laboratory.
-
Storage: Store this compound in a designated, locked, and well-ventilated poison cabinet or refrigerator, away from incompatible materials such as strong oxidizing agents.[3][4] The container must be tightly sealed.[4]
Preparation of Solutions
-
Weighing: All weighing of solid this compound must be performed within a chemical fume hood.[3] To prevent the generation of dust, do not use a brush to clean spills; instead, use a damp paper towel to gently wipe the area.
-
Dissolving: When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
Experimental Use
-
Handling: Always handle solutions of this compound within a chemical fume hood.
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[5]
-
No Pipetting by Mouth: Oral pipetting is strictly prohibited.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound.[5]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All disposable materials that have come into contact with this compound, including pipette tips, gloves, and lab coats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated. This can be achieved by soaking in a solution known to degrade cytochalasins (e.g., a solution of sodium hypochlorite), followed by a thorough rinsing. Consult your institution's safety office for specific decontamination protocols.
-
Disposal: All hazardous waste must be disposed of through your institution's official hazardous waste management program.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
